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Cyanofenphos

Cat. No.: B1669378
CAS No.: 13067-93-1
M. Wt: 303.3 g/mol
InChI Key: LRNJHZNPJSPMGK-UHFFFAOYSA-N
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Description

Historical Overview of Organophosphorus Pesticides and Cyanofenphos

The history of organophosphorus compounds dates back to the 19th century with early research into organic compounds containing phosphorus neptjournal.com. Their potent bioactivity was noted in the 1930s, leading to the development of many organophosphorus compounds (OPs) as insecticides neptjournal.com. Following World War II, the use of OPs as pesticides became extensive neptjournal.com. This compound (O-(4-cyanophenyl) O-ethyl phenylphosphonothioate) is one such synthetic compound that emerged within this period of widespread organophosphorus pesticide development herts.ac.uk. It has been utilized as a broad-spectrum organophosphate insecticide and also for insect control on livestock herts.ac.uk. Like many organophosphorus insecticides, this compound functions as an inhibitor of acetylcholinesterase herts.ac.uk.

Current Research Landscape and Emerging Themes related to this compound

Current research concerning this compound focuses on several key areas, including its chemical properties, environmental fate, metabolism, and methods for its detection. This compound is known to exist as a white crystalline solid in its pure form, with a melting point of 83°C inchem.org. It is practically insoluble in water but soluble in various organic solvents such as ketones and hydrocarbons inchem.org.

A significant area of research involves the study of this compound oxon, a metabolite or derivative of this compound ontosight.ai. This compound oxon is also recognized as a potent inhibitor of acetylcholinesterase ontosight.ai. Research efforts are directed towards understanding the chemical structure and properties of this metabolite, which includes a phosphorus atom bonded to an oxygen atom (oxon) and a cyanide group ontosight.ai.

Investigations into the environmental fate of this compound include studies on its degradation. For example, studies on the photodecomposition of this compound in aqueous solutions exposed to sunlight have shown that the intact compound remains the predominant substance after a period, with photoproducts like this compound-oxon and p-cyanophenol also forming inchem.org.

The development of analytical methods for detecting this compound and its residues is another active research area. Gas-liquid chromatography with flame thermionic or flame photometric detection has been employed for determining this compound residues in samples inchem.org. Research into pesticide detection methods more broadly highlights techniques such as liquid chromatography–tandem mass spectrometry (LC–MS/MS) and gas chromatography–tandem mass spectrometry (GC–MS/MS) as commonly applied methods for pesticide residue analysis in various matrices nih.gov. Furthermore, optical screening methods, including colorimetry, fluorescence, surface-enhanced Raman scattering (SERS), and surface plasmon resonance (SPR), are being explored for pesticide detection, offering potential for sensitive and rapid analysis nih.govnih.govplantprotection.pl.

Detailed research findings on the recovery of this compound added to crop samples using gas-liquid chromatography methods have been reported. For instance, studies demonstrated high recovery rates when this compound was added to various crops. inchem.org

CropThis compound Added (mg/kg)Recovery (%)
Cabbages0.297.2
Sugar beets0.0285.2
Radishes (root)0.0292.3
Soybeans0.0293.1
Rice grains0.199.3

Studies on the fate of this compound residues in animals, such as dairy cows, have shown that following oral administration, residue levels were highest in fat tissue compared to liver, kidney, and muscle inchem.org.

Research continues to explore the metabolism of this compound in plants and animals, though the identities of all metabolites have not been fully elucidated inchem.org. The fate of specific bonds within the molecule, such as the P-C ring bond, also warrants further investigation inchem.org. Emerging themes in the broader pesticide research landscape, which can inform future studies on this compound, include understanding the environmental fate of pesticides, their ecotoxicology, and the development of effective remediation technologies frontiersin.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14NO2PS B1669378 Cyanofenphos CAS No. 13067-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[ethoxy(phenyl)phosphinothioyl]oxybenzonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14NO2PS/c1-2-17-19(20,15-6-4-3-5-7-15)18-14-10-8-13(12-16)9-11-14/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNJHZNPJSPMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14NO2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041805
Record name Cyanofenphos
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Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13067-93-1, 34460-46-3, 62421-61-8, 62421-62-9, 62421-63-0
Record name Cyanofenphos
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Record name Cyanofenphos [ISO]
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Record name Phosphonothioic acid, phenyl-, 4-cyanophenyl ethyl ester
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Record name (-)-Cyanofenphos
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Record name Cyanofenphos
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Record name (+)-Cyanofenphos
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Record name Cyanofenphos
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Record name O-4-cyanophenyl O-ethyl phenylphosphonothioate;cyanofenphos (ISO)
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Record name CYANOFENPHOS
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Cyanofenphos Biotransformation and Metabolic Studies

Metabolic Pathways in Biological Systems

In mammals, the metabolism of cyanofenphos primarily involves the modification and cleavage of its chemical structure, leading to the formation of more water-soluble metabolites that can be readily excreted.

In Vivo Metabolic Transformations in Mammalian Models (e.g., rats, mice)

Studies in rats and mice have shown that orally administered this compound is rapidly absorbed, distributed, and largely excreted within 24 hours. Excretion primarily occurs via urine, with a smaller proportion eliminated in faeces. There is no significant bioaccumulation of this compound in animal tissues, and its metabolism follows patterns observed with other organophosphate esters inchem.org.

The biotransformation pattern of this compound in both rats and mice appears qualitatively similar inchem.org. Predominant reactions include the oxidation of the P=S bond to P=O and the cleavage of the P-O-aryl bond inchem.org. P-O-dealkylation reactions have also been observed inchem.org. Unconjugated products found in mouse urine include this compound, desethyl this compound, and 4-cyanophenol inchem.org. The majority of the urinary metabolites are conjugates, predominantly sulphate and glucuronide conjugates of 4-cyanophenol inchem.org. A similar qualitative metabolic pattern has been observed in rats inchem.org.

Quantitative differences in urinary excretion have been noted in rats administered individual isomers or racemic this compound, suggesting differential metabolism of the optical isomers inchem.org. Differences in the conjugation rates of 4-cyanophenol reflect these differing metabolic pathways inchem.org.

Oxidative Reactions (P=S to P=O, P-O-aryl bond cleavage)

A key oxidative metabolic pathway for this compound is the conversion of the phosphorothioate (B77711) (P=S) to the more reactive phosphate (B84403) (P=O) analogue, this compound oxon inchem.orgjst.go.jpresearchgate.net. This oxidation is typically catalyzed by cytochrome P450 enzymes neptjournal.com. The oxon is generally more potent in inhibiting acetylcholinesterase.

Oxidative cleavage of the P-O-aryl bond is another significant metabolic route inchem.org. This reaction leads to the release of 4-cyanophenol inchem.org.

Hydrolytic Cleavage Mechanisms

Hydrolytic cleavage of this compound and its oxon metabolite plays a crucial role in detoxification. Hydrolysis of the P-O-aryl bond yields 4-cyanophenol inchem.orgresearchgate.net. Studies suggest that different subcellular mechanisms may be involved in the hydrolysis of the (+) and (-) isomers of this compound oxon inchem.org. Microsomal arylesterase-type enzymes appear to have a remarkable selectivity in hydrolyzing (-)-cyanofenphos oxon compared to the (+)-isomer jst.go.jpamanote.com. This stereoselectivity in the metabolism of this compound isomers in rats is likely due primarily to the selective hydrolysis of the (-)-oxon analog by this arylesterase-type enzyme jst.go.jpamanote.com.

Hydrolysis of organophosphorus esters can be catalyzed by various factors, including metal ions bioinfopublication.orgbioinfopublication.orgsphinxsai.com. Studies on the acidic hydrolysis of this compound catalyzed by tetravalent metal cations like Zr⁴⁺, Ce⁴⁺, Hf⁴⁺, and Th⁴⁺ have shown accelerated hydrolysis rates bioinfopublication.orgbioinfopublication.orgsphinxsai.com. This process may involve the interaction of the sulfur of the P=S group with the metal cation, followed by an intramolecular nucleophilic attack of a metal-bound hydroxide (B78521) ion at the phosphorus atom, leading to P-O bond cleavage bioinfopublication.orgbioinfopublication.org.

P-O-Dealkylation Pathways

P-O-dealkylation reactions, specifically the cleavage of the ethyl group attached to the oxygen atom bonded to phosphorus, have been observed in the metabolism of this compound in mammals inchem.org. This process results in the formation of desethyl this compound inchem.org. Dealkylation is a common metabolic pathway for organophosphate esters fao.org.

Conjugation Reactions

Conjugation reactions represent Phase II metabolism and are crucial for increasing the water solubility of metabolites, facilitating their excretion. In the case of this compound, the primary metabolite undergoing conjugation is 4-cyanophenol inchem.org. This phenolic metabolite is predominantly conjugated with sulphate and glucuronic acid in rats and mice inchem.org. The resulting sulphate and glucuronide conjugates of 4-cyanophenol are major urinary metabolites inchem.org. Differences in the rates of 4-cyanophenol conjugation have been noted between the optical isomers and the racemic mixture of this compound in rats inchem.org.

In Vitro Biotransformation Studies using Cellular and Subcellular Systems

In vitro studies using cellular and subcellular systems, such as liver microsomes, have been instrumental in clarifying the metabolic pathways of this compound and investigating the enzymes involved inchem.orgscispace.combioivt.comchemrxiv.orgmdpi.comeuropa.eud-nb.info. Isolated microsomes from rat liver have been used to study this compound metabolism inchem.orgjst.go.jpamanote.comoup.comiupac.org. These studies have suggested that oxidation of this compound to its oxon is a predominant reaction in rat liver microsomes, along with hydrolytic cleavage products inchem.org.

Studies using rat liver microsomes have also provided evidence for the stereoselective metabolism of this compound isomers jst.go.jpamanote.com. While the racemic, (+)- and (-)-forms of this compound were metabolized at almost equal rates in the rat liver microsomes-NADPH system, there were differences in the specific metabolic reactions jst.go.jpamanote.com. (+)-Cyanofenphos primarily underwent oxidation of P=S to P=O and cleavage of the P-O-aryl linkage jst.go.jpresearchgate.net. In contrast, the (-)-isomer was converted to the corresponding oxon analog by mixed function oxidase and subsequently rapidly hydrolyzed to p-cyanophenol by a microsomal arylesterase-type enzyme jst.go.jpamanote.com. This enzyme exhibited remarkable selectivity in hydrolyzing (-)-cyanofenphos oxon over the (+)-isomer jst.go.jpamanote.com.

These in vitro findings support the in vivo observations regarding the stereoselective metabolism of this compound and highlight the role of specific enzymes in its biotransformation. Subcellular fractions like microsomes are valuable tools for investigating metabolic stability, identifying metabolites, and understanding the enzymes involved in xenobiotic metabolism scispace.comxenotech.comnih.govnih.gov.

Data Table: Key Metabolic Reactions of this compound in Mammals

Metabolic PathwayDescriptionObserved in (In Vivo/In Vitro)Mammalian Species StudiedKey Metabolites Formed
Oxidation (P=S to P=O)Conversion of phosphorothioate to phosphate oxonIn Vivo, In VitroRats, MiceThis compound oxon
Oxidative P-O-aryl cleavageCleavage of the bond between phosphorus and the aryl groupIn Vivo, In VitroRats, Mice4-Cyanophenol
Hydrolytic P-O-aryl cleavageHydrolytic cleavage of the bond between phosphorus and the aryl groupIn Vivo, In VitroRats, Mice4-Cyanophenol
P-O-DealkylationCleavage of the ethyl group from the oxygen bonded to phosphorusIn VivoRats, MiceDesethyl this compound
Conjugation (of 4-cyanophenol)Attachment of sulphate or glucuronide to 4-cyanophenolIn VivoRats, Mice4-Cyanophenol sulphate, 4-Cyanophenol glucuronide
Isolated Microsomes and Liver Preparations

Studies utilizing isolated liver microsomes and liver preparations from various mammalian species, such as rats and mice, have been instrumental in elucidating the initial metabolic pathways of this compound. Microsomes, which are artificial vesicle-like structures derived from the endoplasmic reticulum during tissue homogenization, contain a high concentration of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. bioivt.com These preparations allow for in vitro investigation of Phase I and Phase II metabolic reactions. frontiersin.orgmdpi.com

In rat and mouse liver microsomes, predominant reactions for this compound metabolism include the oxidation of the P=S bond to the P=O analog (this compound oxon) and the oxidative and/or hydrolytic cleavage of the P-O-aryl bonds. inchem.org P-O-dealkylation reactions have also been observed. inchem.org Studies using isolated microsomes from rat liver have helped clarify differences in metabolic patterns and suggest that oxidation to the oxon is a predominant reaction, alongside the production of hydrolytic cleavage products. inchem.org

Role of Specific Enzymes (e.g., Arylesterases, Cytochrome P450 Monooxygenases)

Several enzyme systems play crucial roles in the biotransformation of this compound. Cytochrome P450 monooxygenases (CYPs) are a superfamily of enzymes primarily located in the liver microsomes, involved in the Phase I metabolism of a wide range of xenobiotics, including pesticides. dvm360.comnih.govnih.govmedicalexamprep.co.uk CYPs catalyze oxidative reactions, such as the conversion of the thiophosphate (P=S) to the more reactive oxon (P=O) form. This bioactivation step is significant as the oxon metabolite is often a more potent acetylcholinesterase inhibitor than the parent compound. ontosight.ai

Arylesterases are another class of enzymes involved in the hydrolysis of ester bonds. inchem.org In the context of this compound metabolism, arylesterases are particularly important for the detoxification pathway, hydrolyzing the P-O-aryl bond and leading to the formation of 4-cyanophenol and other less toxic metabolites. inchem.org Research suggests that selective hydrolysis by an arylesterase-type enzyme is likely responsible for the stereoselectivity observed in the metabolism of this compound isomers, particularly the selective hydrolysis of the (-)-cyanofenphos oxon. inchem.orgresearchgate.netamanote.com

Biotransformation in Plants and Other Non-Mammalian Organisms

Biotransformation of this compound also occurs in plants and other non-mammalian organisms, although the metabolic pathways and rates can differ from those in mammals. Studies on bifoliate bean plants (Phaseolus vulgaris L.) grown in a greenhouse showed limited translocation of this compound when applied to the leaf. inchem.org When taken up from water, most of the radioactivity remained in the roots as intact this compound. inchem.org this compound appears to be fairly persistent in plants under experimental conditions, with approximately 50% of the applied compound remaining after two weeks. inchem.org

Although radio tracer studies have been conducted, the identities of all metabolites in plants have not been fully elucidated. inchem.org 4-cyanophenol and desethyl this compound-oxon have been detected as metabolites in plants using techniques like Thin-Layer Chromatography (TLC), but this compound-oxon and desethyl this compound were not positively identified in one study. inchem.org The fate of the P-C ring bond in plants remains an area requiring further investigation. inchem.org

In rice stem borer larvae, (+)-, (-)-, and racemic forms of this compound were metabolized at almost equal rates. researchgate.nettandfonline.com However, there were differences in the production and persistence of the oxon isomers. researchgate.nettandfonline.com

Stereoselectivity in this compound Metabolism

This compound is a chiral organophosphorus compound, meaning it exists as two optical isomers: a (+)-enantiomer and a (-)-enantiomer. herts.ac.uk The metabolism of these isomers can exhibit stereoselectivity, where enzymes show preferential activity towards one isomer over the other. inchem.orgamanote.comresearchgate.netamanote.comuantwerpen.beresearchgate.netnih.govnih.govacs.org

Differential Metabolic Breakdown of Optical Isomers

Studies in rats and with rat liver microsomes have demonstrated differential metabolic breakdown of the optical isomers of this compound. inchem.orgamanote.comamanote.com While the racemic, (+)-, and (-) forms were rapidly metabolized in rats, there was a marked difference in the proportion of major urinary metabolites, specifically 4-cyanophenol and 4-cyanophenyl sulfate (B86663), depending on which form of this compound was administered. inchem.orgamanote.com This suggests that the different optical isomers are processed through metabolic pathways at different rates or to different extents. inchem.org Differences in the conjugation rates of 4-cyanophenol were observed, reflecting the differing metabolic pathways of the optical and racemic forms. inchem.org

In rice stem borer larvae, although the parent isomers were metabolized at similar rates, (+)-cyanofenphos resulted in significantly larger amounts of this compound-oxon compared to the (-)-isomer. researchgate.nettandfonline.com Conversely, (-)-cyanofenphos-oxon was metabolized to 4-cyanophenol and its conjugate at a faster rate than the (+)-oxon. researchgate.nettandfonline.com

Enantioselective Activity and Mechanisms

The stereoselectivity observed in this compound metabolism is attributed to the enantioselective activity of metabolizing enzymes. inchem.orgresearchgate.netamanote.com Specifically, the selective hydrolysis of (-)-cyanofenphos oxon by an arylesterase-type enzyme in microsomes appears to be a key factor in the differential metabolic breakdown of the isomers in rats. inchem.orgresearchgate.netamanote.com This microsomal enzyme exhibits a remarkable selectivity in hydrolyzing the (-)-oxon analog compared to the (+)-isomer. amanote.com

In rat liver microsomes, (+)-cyanofenphos primarily undergoes oxidation of P=S to P=O and cleavage of the P-O-aryl linkage. amanote.com In contrast, the (-)-isomer is converted to its oxon analog by mixed-function oxidases (including CYPs), and this oxon is then rapidly hydrolyzed by the microsomal arylesterase. amanote.com This highlights the distinct enzymatic preferences for the different enantiomers and their oxon metabolites. The stereoselectivity in the metabolism of this compound isomers in the rat is likely mainly due to the selective hydrolysis of the (-)-oxon analog by the arylesterase-type enzyme. researchgate.netamanote.com

The difference in toxicity of this compound optical isomers to organisms like rice stem borer larvae is partly attributed to the differences in the amount and persistence of the this compound-oxon isomers formed, as well as the differing anti-acetylcholinesterase activity of these oxon isomers. researchgate.nettandfonline.com

Microbial Degradation and Biotransformation

Microbial degradation and biotransformation play a role in the environmental fate of this compound. Microorganisms possess diverse metabolic capabilities that can lead to the breakdown or transformation of pesticides. caister.comnih.gov

While specific detailed pathways for the microbial degradation of this compound are not extensively detailed in the provided search results, the general principles of microbial biotransformation of organophosphorus compounds apply. Microorganisms can cleave various bonds within the this compound molecule, including ester and phosphoester linkages, often through enzymatic hydrolysis. neptjournal.com This can lead to the formation of metabolites such as 4-cyanophenol. herts.ac.uk

The persistence of this compound in soil suggests that microbial degradation, while occurring, may not always be rapid, depending on the specific microbial communities and environmental conditions. inchem.orgregulations.gov However, microorganisms are known to contribute to the degradation of a wide range of pollutants, including organophosphates. caister.comneptjournal.com

Summary of Key Metabolic Reactions and Enzymes:

Metabolic ReactionInvolved EnzymesOutcome
P=S OxidationCytochrome P450 Monooxygenases (CYPs)Formation of this compound Oxon (more potent)
P-O-aryl CleavageArylesterases, Oxidative enzymes (e.g., CYPs)Formation of 4-Cyanophenol and other products (detoxification)
P-O-alkyl DealkylationMixed-function oxidasesFormation of desethyl this compound
Hydrolysis of OxonArylesterasesFormation of 4-Cyanophenol and other products (detoxification, stereoselective)
Conjugation of MetabolitesUDP-glucuronosyltransferases (UGTs), SulfotransferasesIncreased water solubility, facilitated excretion

Note: This table is based on the detailed research findings described in the text.

Identified Microbial Species and Consortia

Microbial degradation plays a crucial role in the breakdown of organophosphorus compounds in the environment, particularly in soil and water. who.intnih.gov While the search results indicate the importance of microbial factors in the degradation of organophosphorus insecticides like this compound, specific microbial species or consortia explicitly identified for degrading this compound are not detailed in the provided snippets. General information on microbial degradation of organophosphorus compounds mentions that the first microorganism capable of degrading these compounds, Flavobacterium sp., was isolated in 1973. nih.gov Other bacterial genera known to degrade various organic compounds, including some cyanotoxins, are Sphingomonas, Sphingosinicella, Arthrobacter, Brevibacterium, Rhodococcus, and Burkholderia. nih.gov Sewage sludge also contains a variety of bacteria, such as Coliforms, Streptococci, Clostridia, Micrococcus, Proteus, Pseudomonas, and Lactobacilli, which are involved in the degradation of organic matter. ncert.nic.in The adaptability of microbial species to a specific pesticide is crucial for its bioremediation. ncert.nic.in

Enzymatic Mineralization and Hydrolysis by Microbes

Enzymatic action is a primary mechanism by which microorganisms degrade pesticides. ncert.nic.in For organophosphorus compounds, a key initial step in degradation by many bacteria is catalyzed by enzymes like organophosphate hydrolase or phosphotriesterase. nih.gov These enzymes facilitate the hydrolysis of the organophosphate bond. nih.gov Hydrolysis is considered a major degradation pathway for phosphate esters, leading to detoxification. sphinxsai.com While many thionate and oxonate esters hydrolyze quickly in alkaline solutions, they can persist under neutral and slightly acidic conditions typical of surface water, soils, and aquifer sediments. sphinxsai.com Studies on the hydrolysis of this compound in acidic medium with catalysts like Zr⁴⁺, Ce⁴⁺, Hf⁴⁺, and Th⁴⁺ cations show that the rate maxima were observed around pH 2.0. bioinfopublication.org Metal-catalyzed hydrolysis of this compound occurs faster than cyanophos, suggesting that even in acidic conditions, alkaline hydrolysis occurs, likely due to metal-bound OH⁻ from metal-hydroxo complexes. sphinxsai.com Oxonate esters generally hydrolyze faster than corresponding thionate esters, potentially due to increased electrophilicity at phosphorus by the more electronegative oxygen of P=O. sphinxsai.com

Cometabolism and Biodegradation Pathways

Cometabolism is a process where a substance is degraded by microorganisms not as their primary energy source, but because the enzymes present can act on it incidentally. tarbaweya.org This can lead to slow degradation. tarbaweya.org Cometabolism of low concentrations of certain pesticides in sewage and lake water has been documented. epa.gov

Biodegradation pathways for organophosphorus compounds often involve hydrolysis and oxidation reactions. nih.govinchem.org In rats and mice, predominant reactions for this compound included the oxidation of the P=S bond to P=O (forming the oxon analogue) and oxidative and/or hydrolytic cleavage of the P-O-aryl bonds. inchem.org P-O-dealkylation reactions were also observed. inchem.org The stereoselectivity in the metabolism of this compound isomers appears to be linked to the selective hydrolysis of the (-)-cyanofenphos oxon by a microsomal arylesterase-type enzyme. jst.go.jpamanote.com

While specific detailed microbial biodegradation pathways for this compound are not extensively described in the provided text, the general principles of organophosphorus degradation by microbes involve enzymatic hydrolysis and oxidation, leading to the cleavage of ester bonds and the formation of less toxic metabolites. nih.govsphinxsai.cominchem.org

Identification and Characterization of this compound Metabolites

Several metabolites of this compound have been identified in various studies. In plants, 4-cyanophenol and desethyl this compound-oxon were detected as metabolites, although this compound-oxon and desethyl this compound were not positively identified in one study. inchem.org Photodecomposition of this compound in aqueous solutions exposed to sunlight produced this compound-oxon and p-cyanophenol as predominant photoproducts. inchem.org

In rats and mice, studies with C¹⁴-labelled this compound showed rapid absorption, degradation, and excretion. inchem.orgwikimedia.org The major urinary metabolites were 4-cyanophenol and its conjugates (predominantly sulfate and glucuronide conjugates). inchem.orgamanote.com Unconjugated products found in mouse urine included this compound (5%), desethyl this compound (10%), and 4-cyanophenol (15%). inchem.org A similar qualitative metabolic pattern was observed in rats. inchem.org The differences in conjugation rates of 4-cyanophenol reflected the differing metabolic pathways of the optical and racemic this compound isomers. inchem.org In vitro metabolism studies using rat liver microsomes indicated that oxidation of this compound to its oxon analogue and hydrolytic cleavage products were predominant reactions. inchem.org

Other identified metabolites from photolysis in acetone (B3395972) and air include 4-cyanophenol, this compound-oxon, 4-cyanobenzoic acid, 2-hydroxy-5-cyanobenzoic acid, a hydroxylated product of the oxon, CO₂, HCN, and O-ethyl phenyl phosphoric acid. archive.org

The following table summarizes some of the identified metabolites of this compound:

Metabolite NameFormation Medium / ProcessNotes
4-cyanophenolPlant, Water (Photolysis), Animal Metabolism, Photolysis in Acetone/AirPredominant photoproduct, major urinary metabolite (conjugated) inchem.orgamanote.cominchem.orgarchive.org
Desethyl this compound-oxonPlantDetected in plant samples inchem.org
This compound-oxonWater (Photolysis), Animal Metabolism, Photolysis in Acetone/AirPredominant photoproduct, formed by P=S oxidation inchem.orginchem.orgarchive.org
Desethyl this compoundAnimal MetabolismFound as unconjugated product in mouse urine inchem.org
4-cyanobenzoic acidPhotolysis in Acetone/AirIdentified from UV irradiation archive.org
2-hydroxy-5-cyanobenzoic acidPhotolysis in Acetone/AirIdentified from UV irradiation archive.org
O-ethyl phenyl phosphoric acidPhotolysis in Acetone/AirIdentified from UV irradiation archive.org
p-cyanophenyl sulfateAnimal MetabolismConjugated metabolite in urine amanote.com
p-cyanophenyl glucuronideAnimal MetabolismConjugated metabolite in urine inchem.org

Toxicological Mechanisms and Effects of Cyanofenphos

Toxicodynamic Mechanisms of Action Toxicodynamics focuses on the molecular, biochemical, and physiological effects of a chemical and its metabolites in biological systems, resulting from the interaction with molecular targets.europa.eunih.govThe primary toxicodynamic mechanism of this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).cymitquimica.combenchchem.comwikipedia.orgepa.govmdpi.comAChE is an enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the nervous system synapses.wikipedia.orgepa.govmdpi.comInhibition of AChE leads to the accumulation of acetylcholine in the synapses, causing overstimulation of cholinergic receptors.wikipedia.orgepa.govnih.govThis disruption of normal neurotransmission is the basis for the acute toxicity observed with organophosphates.wikipedia.orgepa.govmdpi.comthis compound has been shown to produce significant in vivo AChE inhibition in chicken brain.nih.gov

Beyond AChE inhibition, some organophosphates can also inhibit other enzymes, such as neurotoxic esterase (NTE), which is associated with delayed neurotoxicity. nih.govtarbaweya.orgfood.gov.uk Studies in chickens have indicated a correlation between the inhibition of brain NTE activity by this compound and the induction of delayed neurotoxic effects, such as leg weakness and ataxia. nih.govtarbaweya.org This contrasts with some earlier studies that reported negative delayed neurotoxic reactions in chickens. inchem.org

Cholinesterase Inhibition and Cholinergic Crisis

A primary mechanism of toxicity for organophosphorus compounds, including this compound, is the inhibition of acetylcholinesterase (AChE). neptjournal.com This enzyme is crucial for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating nerve impulses. neptjournal.comontosight.ai Inhibition of AChE leads to an excessive accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors in both the peripheral and central nervous systems. taylorandfrancis.comnih.govneuropedia.net This overstimulation manifests as a cholinergic crisis. taylorandfrancis.comnih.govneuropedia.netrcemlearning.co.uk

Symptoms of cholinergic crisis can include a range of effects such as increased salivation, lacrimation, muscle weakness, fasciculations, diarrhea, and potentially respiratory failure due to the paralysis of respiratory muscles. nih.govneuropedia.net The severity of these effects is dependent on the level of exposure and the specific organophosphate compound involved. taylorandfrancis.com this compound oxon, a metabolite of this compound, is considered highly toxic due to its potent inhibition of acetylcholinesterase. ontosight.ai

Non-Cholinergic Effects and Cellular Interactions

Beyond the well-established inhibition of cholinesterases, organophosphorus compounds can also exert toxicity through non-cholinergic mechanisms and interactions at the cellular level. nih.gov These effects may contribute to the delayed and persistent symptoms observed after exposure. nih.gov While the primary acute toxicity is linked to AChE inhibition, OPs can interact with other enzymes and proteins, as well as neurotransmitter receptors and signal transduction systems. nih.gov

Potential non-cholinergic targets and effects include oxidative stress, DNA damage, and interactions with motor proteins, the neuronal cytoskeleton, and axonal transport. nih.gov Oxidative stress and DNA damage can occur, particularly at higher concentrations of OPs. nih.gov Effects on motor proteins, such as dynein, could theoretically impair axonal transport, a process essential for the movement of organelles and vesicles, including mitochondria and neurotrophin-receptor complexes, along microtubules. nih.gov Disruptions in these processes could contribute to long-term neurological deficits. nih.gov

Delayed Neurotoxicity (Axonopathy) Studies

This compound has been shown to induce delayed neurotoxicity, also referred to as organophosphorus-induced delayed neuropathy (OPIDN) or axonopathy, in susceptible species. inchem.orgnih.govnih.gov This syndrome is distinct from the acute cholinergic effects and typically appears 1-2 weeks after exposure. epa.gov OPIDN is characterized by degeneration of axons and myelin in the central and peripheral nervous systems. nih.govnih.gov

A key biochemical event associated with the initiation of OPIDN is the inhibition and subsequent "aging" of neuropathy target esterase (NTE), a membrane-bound protein. epa.gov While not all OPs that inhibit NTE cause OPIDN, all OPs that cause OPIDN are known to inhibit NTE. epa.gov

Histopathological Investigations of Nerve Degeneration

Histopathological studies in animals exposed to this compound have revealed evidence of nerve degeneration consistent with axonopathy. Depending on the dose, clinical signs of delayed neurotoxicity can be accompanied by histological evidence of myelin and/or axon degeneration in the spinal cord and peripheral nerves. inchem.org In studies with hens, dosage levels of 100 mg/kg and above resulted in paralytic signs accompanied by histological evidence of degeneration in the spinal cord. inchem.org Higher doses in surviving animals showed more prominent signs of ataxia, paralysis, and histologically noted disruption in both the spinal cord and sciatic nerve. inchem.org Ataxia was reported at lower doses, but without accompanying histological changes in the spinal cord or sciatic nerve. inchem.org Axonal and myelin degeneration affecting the long tracts in the spinal cord, peripheral nerves, and medulla has been demonstrated. nih.gov Specifically, distal fibers with large diameters were found to be particularly affected. nih.gov

Species Susceptibility to Delayed Neurotoxicity

Susceptibility to this compound-induced delayed neurotoxicity varies among species. Studies have shown that hens and sheep are susceptible to this effect. inchem.org In hens, delayed neurotoxic ataxia similar to that caused by other neurotoxic organophosphorus compounds has been observed after single or repeated oral doses of this compound. nih.gov Studies in adult sheep have also demonstrated that continuous oral administration of this compound can induce a delayed neurotoxic reaction (axonopathy). inchem.org Conversely, studies in CD-1 mice did not show the usually recognized clinical symptoms of neuropathy following daily administration of this compound, even at doses that caused significant NTE inhibition in chickens. tandfonline.com This suggests that differences in species susceptibility may be related to factors such as inhibitor specificity of NTE forms in the brain or the ability of active metabolites to reach the site of action. tandfonline.comnih.gov Wild mallard ducklings have also been shown to be susceptible to the delayed neurotoxic effects of this compound, developing clinical signs and histological changes in the spinal cord consistent with OPIDN after daily dosing. nih.gov

The following table summarizes some findings on species susceptibility and observed effects:

SpeciesExposureObserved EffectsHistopathologyReference
HensSingle or repeated oral dosesDelayed neurotoxic ataxia, paralysis (at higher doses)Axonal and myelin degeneration in spinal cord, peripheral nerves, medulla inchem.orgnih.gov
SheepContinuous oral administrationDelayed neurotoxic reaction (axonopathy)Not specified in detail in snippet, but consistent with axonopathy inchem.org
CD-1 MiceDaily oral administrationNo usually recognized clinical symptoms of neuropathyNot specified in detail in snippet tandfonline.com
Wild Mallard DucklingsDaily dosing for up to 90 days or paralysisLeg weakness, ataxia, severe ataxia, paralysis (after 7-11 weeks)Histological changes in spinal cord consistent with OPIDN (axonopathy) nih.gov

Genotoxicity and Mutagenicity Assessments

In Vitro Mutagenicity Assays (e.g., Rec-assay, Ames assay)

In vitro mutagenicity assays are commonly used to screen chemicals for their potential to induce gene mutations. The Rec-assay and the Ames test are two such bacterial assays. nih.govevotec.comre-place.be The Ames test, for instance, uses specific strains of Salmonella typhimurium that are histidine-dependent due to mutations in the histidine operon. nih.govevotec.comre-place.be The assay detects the ability of a test compound to cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium. tentamus.comnih.govevotec.comre-place.be These assays can be conducted with and without metabolic activation systems (e.g., S9 mix) to assess both direct-acting mutagens and those requiring metabolic conversion to become mutagenic. evotec.com

Studies evaluating the mutagenicity of this compound using in vitro assays have been conducted. This compound was tested for mutagenicity in the Rec-assay using Bacillus subtilis strains (M45 rec- and H 17 wild type) to detect DNA damage. inchem.org At dosage levels up to 2,000 µ g/plate , this compound showed no inhibitory effect on the growth of either microbial strain and was not mutagenic under the conditions of this assay. inchem.org this compound was also examined in the standard Ames assay using several strains of Salmonella typhimurium (TA100, TA98, TA1537, and TA1538) and E. coli WP-2 (hor and uvr A). inchem.org Results from these studies, both with and without metabolic activation, at dosage levels up to 5,000 µ g/plate , were negative. inchem.org Based on these in vitro microbial test systems, this compound was found not to be mutagenic. inchem.org

The following table summarizes the results of in vitro mutagenicity assays for this compound:

AssayTest Organism(s)Metabolic Activation (S9)Dosage LevelsResultsReference
Rec-assayBacillus subtilis (M45 rec-, H 17 wild type)Not specified in snippet0 to 2,000 µ g/plate Not mutagenic inchem.org
Ames assaySalmonella typhimurium (TA100, TA98, TA1537, TA1538), E. coli WP-2 (hor, uvr A)+/-0 to 5,000 µ g/plate Negative inchem.org

In Vivo Mutagenicity Studies (e.g., Host-mediated assay)

In vivo mutagenicity studies, such as the host-mediated assay, are designed to assess the mutagenic potential of a substance within a living organism, thereby accounting for metabolic processes that might activate or detoxify the chemical researchgate.net. In a host-mediated assay involving the administration of this compound to mice, no increase in the mutation rate of the Salmonella indicator strain was observed. inchem.org This finding suggests that, under the conditions of this assay, this compound did not induce mutations. inchem.org Studies utilizing microbial test systems, including the Ames assay with various Salmonella typhimurium strains and E. coli, also indicated that this compound was not mutagenic, both with and without metabolic activation. inchem.org

Table 1: Summary of In Vivo Mutagenicity (Host-Mediated Assay) Results

Test SystemSpeciesIndicator StrainMetabolic ActivationResultReference
Host-mediated assayMiceSalmonellaIn vivoNot mutagenic inchem.org
Ames test (various strains)In vitroS. typhimurium, E. coli+/-Not mutagenic inchem.org
Rec- assay (B. subtilis)In vitroB. subtilisNot specifiedNo DNA damage inchem.org

Reproductive and Developmental Toxicology Research

Reproductive and developmental toxicology research investigates the potential of a substance to interfere with reproductive processes or cause adverse effects on the developing organism. frontiersin.org Studies on this compound have included assessments of its effects on reproduction across multiple generations and its potential to cause developmental abnormalities (teratogenicity). herts.ac.ukinchem.org

Teratogenicity Studies

Teratogenicity studies assess the potential of a substance to cause structural or functional abnormalities in a developing organism during gestation. In studies with pregnant rabbits, this compound was administered during organogenesis. inchem.org No significant differences were observed in the total number of implantation sites, the number of resorptions, or the number of live young in treated groups compared to controls. inchem.org Furthermore, no teratogenic effects were noted in these studies. inchem.org A positive control (thalidomide) in these studies demonstrated the susceptibility of the test system to a known teratogenic agent. inchem.org

Multi-generational Reproduction Studies

Multi-generational reproduction studies evaluate the effects of a substance on reproductive function and offspring development over two or more generations. who.intbeyondpesticides.org In a three-generation reproduction study in rats, dietary concentrations of this compound were administered. inchem.org While no treatment-related effects were observed on parental body weight gain, survival, or ophthalmic and pathological examinations at lower concentrations, effects were noted at higher concentrations. inchem.org Reduced mating indices during the third generation and lowered male and female fertility during the second and third generations were consistently observed at 30 ppm. inchem.org Pup viability was also reduced at 30 ppm. inchem.org However, no compound-related effects were observed regarding weanling weights, gross external observation, or histopathological examination of F3b progeny. inchem.org

Table 2: Summary of Multi-generational Reproduction Study Findings in Rats

GenerationDietary Concentration (ppm)Parental EffectsReproductive EffectsPup EffectsReference
F0, F1, F20, 1, 3, 10No effects on body weight, survival, pathologyNo treatment-related effects observed at 1, 3, 10 ppmNo compound-related effects observed at 1, 3, 10 ppm inchem.org
F1, F230 (increased from 1 ppm)Reduced mating indices (F2), Lowered fertility (F1, F2)Reduced mating indices (F2), Lowered fertility (F1, F2)Reduced viability (F2); No effects on weanling weight, external, or histopathology (F3b) inchem.org

Advanced Studies on Systemic and Organ-Specific Toxicity

Advanced studies delve into the detailed mechanisms and effects of a substance on specific organ systems. For this compound, research has explored its impact on the liver, including the potential for steatosis and associated cellular responses, as well as its modulation of gene expression and enzyme activity, such as that of CYP3A4. who.int

Liver Steatosis and Associated Cellular Responses

Liver steatosis, or fatty liver, is characterized by the accumulation of lipids in hepatocytes aopwiki.orgwjgnet.com. It is considered an initial manifestation of potential hepatotoxicity aopwiki.org. While simple steatosis can be reversible, it can also progress to more severe conditions like non-alcoholic steatohepatitis (NASH), which involves inflammation and cellular damage aopwiki.orgmdpi.com. The development of steatosis is linked to disturbances in hepatic lipid homeostasis, involving fatty acid uptake, synthesis, oxidation, and very low-density lipoprotein (VLDL) secretion aopwiki.org. Cellular responses associated with liver steatosis can include organelle dysfunction, cellular stress, and inflammation, potentially leading to the activation of Kupffer cells and hepatic stellate cells mdpi.comnih.gov. Specific studies detailing the induction of liver steatosis by this compound and the associated cellular responses were not explicitly found in the provided search results. However, systemic toxicity affecting organs, including the liver, is a known aspect of certain chemical exposures ilo.org.

Modulation of Gene Expression and Enzyme Activity (e.g., CYP3A4)

The modulation of gene expression and enzyme activity, particularly for enzymes involved in metabolism like cytochrome P450 (CYP) enzymes, can significantly impact the toxicokinetics and toxicodynamics of a substance pharmgkb.org. CYP3A4 is a major drug-metabolizing enzyme in the liver and small intestine, responsible for the metabolism of a large percentage of clinically used drugs nih.govpeerj.commedsafe.govt.nz. Its expression and activity can be influenced by various factors, including exposure to xenobiotics peerj.commedsafe.govt.nz. While the search results discuss the general importance of CYP3A4 in metabolism and factors influencing its activity and expression, specific detailed research findings on how this compound directly modulates the gene expression or enzyme activity of CYP3A4 were not available within the provided snippets. Organophosphate pesticides, as a class, are known to interact with various enzymes, primarily acetylcholinesterase, but their specific effects on the expression and activity of drug-metabolizing enzymes like CYP3A4 require specific investigation for each compound.

Environmental Fate, Transport, and Degradation of Cyanofenphos

Degradation Pathways and Kinetics

The breakdown of cyanofenphos in the environment occurs through several key degradation pathways, each with its own kinetics influenced by environmental conditions.

Hydrolysis in Aqueous Solutions (pH-dependent kinetics)

Hydrolysis is a significant abiotic degradation pathway for organophosphorus pesticides like this compound in aquatic systems. The rate of hydrolysis is highly dependent on pH. Studies have investigated the hydrolysis of this compound, particularly in acidic conditions, and have shown that the reaction follows first-order kinetics with respect to the parent compound. bioinfopublication.orgbioinfopublication.org

Metal cations, such as Zr⁴⁺, Ce⁴⁺, Hf⁴⁺, and Th⁴⁺, can catalyze the hydrolysis of this compound in acidic aqueous solutions. bioinfopublication.orgbioinfopublication.org The presence of these metal ions can significantly enhance the hydrolysis rate compared to uncatalyzed reactions. bioinfopublication.org For instance, at pH 2.0, the pseudo-first-order rate constants for hydrolysis catalyzed by Zr(IV), Ce(IV), Hf(IV), and Th(IV) were observed to be 10.4 × 10⁻⁵ sec⁻¹, 7.6 × 10⁻⁵ sec⁻¹, 5.5 × 10⁻⁵ sec⁻¹, and 4.9 × 10⁻⁵ sec⁻¹, respectively. bioinfopublication.org This indicates a substantial enhancement (ranging from 20 to 43 fold) compared to uncatalyzed reactions at the same pH. bioinfopublication.org The rate maxima for these metal-catalyzed reactions were observed around pH 2.0, suggesting the presence of catalytically active species in this pH range. bioinfopublication.org The decrease in observed rate constants with increasing pH above 2.0 is likely due to the reduction in the concentration of these active species, possibly due to precipitation of the metal ion as hydroxides above pH 5.0. bioinfopublication.org

While hydrolysis is a major degradation pathway for phosphate (B84403) esters, many thionate and oxonate esters, including this compound, tend to persist under neutral and slightly acidic conditions typical of surface water, soils, and aquifer sediments, hydrolyzing more quickly in alkaline solutions. sphinxsai.com However, even in acidic conditions, metal-catalyzed hydrolysis can occur, with the source of hydroxide (B78521) ions potentially being metal-bound OH⁻ from metal-hydroxo complexes. sphinxsai.com

Hydrolysis typically results in the cleavage of the P-O bond and the formation of degradation products such as p-cyanophenol. bioinfopublication.org The measurement of liberated p-cyanophenol is a method used to monitor the kinetics of this compound hydrolysis. bioinfopublication.orgbioinfopublication.org

Oxidative Degradation Processes

Oxidative degradation is another important pathway for the breakdown of organic pollutants, including organophosphates, in the environment. These processes can occur through various mechanisms, including reactions with oxidizers formed by sunlight or through advanced oxidation processes (AOPs). oregonstate.eduhristov.com

While specific detailed research findings on the oxidative degradation processes of this compound were not extensively available in the provided search results, general principles of oxidative degradation of organic compounds apply. Oxidative processes can involve reactions with reactive species such as hydroxyl radicals, leading to the transformation of the parent compound. hristov.com These reactions can involve hydrogen atom abstraction, electrophilic addition to aromatic rings, electron transfer, and radical-radical reactions. hristov.com

Degradation products of this compound can include desmethyl-cyanophos and desmethyl-cyanophos oxon, which can be formed through microbial and photolytic pathways in soil and water, suggesting the involvement of oxidative steps in their formation.

Photodegradation Mechanisms and Products

Photodegradation, the breakdown of compounds by light, can be a significant environmental fate process, particularly in surface water and on soil surfaces. oregonstate.edu Organic pollutants can absorb light directly or be transformed by oxidizers formed by sunlight. oregonstate.edu

This compound is known to undergo photodegradation. scribd.com Key degradation products identified from the breakdown of this compound through photolytic pathways in soil and water include desmethyl-cyanophos, 4-cyanophenol, and desmethyl-cyanophos oxon. This indicates that photolysis contributes to the transformation of the parent compound into these metabolites.

The mechanism of photodegradation can involve the breaking of chemical bonds by the energy from the sun. oregonstate.edu While specific detailed mechanisms for this compound photodegradation were not fully elucidated in the provided snippets, the formation of products like 4-cyanophenol suggests the cleavage of the ester linkage. Photodegradation can be an attractive strategy for removing organic pollutants, often requiring suitable photocatalysts and light, with the sun serving as a readily available light source. novapublishers.com

Environmental Transport and Distribution

The transport and distribution of this compound in the environment are influenced by its physical-chemical properties and interactions with different environmental matrices.

Mobility in Soil and Sediment

The mobility of a chemical in soil and sediment is a critical factor in determining its potential for leaching into groundwater or transport to surface water bodies. This mobility is influenced by factors such as the chemical's solubility, its ability to adsorb onto soil and sediment particles, soil type, soil permeability, soil chemistry, and the presence of organic matter and clay content. www.csiro.auccme.ca

This compound has been described as having negligible solubility in water. However, another source indicates high solubility in alcohols, ethers, and aromatic hydrocarbons. The low hydrolysis rate of this compound in aquatic environments can lead to its persistence.

The mobility of pesticides in soil and sediment is inversely related to their adsorption capacity. Chemicals that strongly adsorb to soil have lower mobility. www.csiro.au While specific adsorption data for this compound was not extensively provided, the mobility of chemicals in soil can be affected by factors like organic carbon content, pH, and clay content. www.csiro.au

Studies on the mobility of other compounds, such as cyanide, in soil highlight that factors like low pH, high negative soil charges, and low clay content can increase mobility, while neutral to alkaline pH, high clay content, high positive soil charges, and the presence of organic matter and metal oxides can increase attenuation (reduce mobility). ccme.ca Although this is for cyanide, the underlying principles regarding the influence of soil properties on the mobility of organic chemicals can be relevant to this compound.

One source mentions that a related compound, DCNA, is slightly mobile in sand soils. regulations.gov While not directly about this compound, this provides a comparative context for mobility in different soil types.

The potential for leaching to groundwater or transport to surface water bodies is directly linked to a compound's mobility in soil and sediment. jmaterenvironsci.com

Leaching Potential in Different Soil Types

Leaching is the process by which chemicals are transported downwards through the soil profile with percolating water. The potential for a pesticide to leach is influenced by its properties, soil characteristics, and climatic conditions. Pesticides that are weakly adsorbed to soil particles and are relatively soluble in water have a higher potential for leaching. agr.hr

Soil type plays a significant role in leaching potential. Sandy soils, due to their larger pore spaces and lower organic matter and clay content, generally have a lower water-holding capacity and can allow water and dissolved substances to move through more easily compared to clay soils. bayer.usmdpi.com Clay soils and soils with higher organic matter content tend to adsorb pesticides more strongly, reducing their leaching potential. bayer.usmdpi.com

For this compound, the readily available data does not allow for the calculation of a GUS leaching potential index. herts.ac.uk However, the potential for contamination of surface and groundwater exists, particularly if the pesticide exhibits weak adsorption characteristics or under conditions that favor desorption, such as higher temperatures. agriculturejournals.cz Leaching can contribute to groundwater contamination, which is a serious concern due to the slow turnover rate of groundwater. agr.hr

Volatilization from Soil and Water Surfaces

Volatilization is the process by which a chemical changes from a solid or liquid phase into a gaseous phase and is released into the atmosphere. Volatilization of pesticides can occur from soil surfaces, water surfaces, and plant surfaces. agriculturejournals.cz14.139.185

The rate of volatilization is influenced by the chemical properties of the pesticide, as well as environmental factors such as temperature, soil moisture, wind speed, and atmospheric pressure. Higher temperatures generally increase the rate of volatilization. okstate.eduresearchgate.net Soil moisture content also plays a critical role; volatilization can be significant from moist surfaces, but can decrease if the soil surface dries out, trapping the chemical within the soil matrix. okstate.edu

While specific data on the volatilization rate of this compound was not extensively found, the general principles of volatilization for pesticides apply. Factors like vapor pressure and Henry's Law constant are key chemical properties that determine a chemical's tendency to volatilize from water. From soil, adsorption to soil particles reduces the amount of pesticide available for volatilization.

Runoff and Surface Water Contamination

Runoff is the flow of water over the land surface, which can transport pesticides and other substances from treated areas to surface water bodies such as rivers, lakes, and streams. Pesticides can be transported in runoff either dissolved in the water or adsorbed to eroded soil particles. agr.hrboquinstrument.com

The potential for runoff and subsequent surface water contamination is influenced by factors such as rainfall intensity and duration, slope of the land, soil type, vegetation cover, and the timing and method of pesticide application. agr.hrboquinstrument.commdpi.com Pesticides applied to the soil surface are particularly susceptible to loss in runoff, especially during the first rainfall event after application. agr.hr

Pesticides that are moderately or weakly adsorbed to soil are primarily transported in the water phase of runoff, while strongly adsorbed pesticides are more likely to be transported bound to sediment particles. agr.hr this compound has the potential to contaminate surface water bodies via runoff. regulations.gov Contamination of surface water can have detrimental effects on aquatic ecosystems and can pose risks to human health. boquinstrument.commdpi.com

Plant Uptake and Translocation Studies

Plant uptake is the process by which plants absorb chemicals from the soil or environment through their roots or foliage. Translocation is the movement of these chemicals within the plant tissues.

Plants can take up organic chemicals from the soil, and the extent of uptake and translocation can be related to the chemical's properties, such as its hydrophobicity (indicated by the log KOW). nih.gov Highly hydrophobic chemicals tend to accumulate in the roots, while the translocation to shoots can show a more complex relationship with hydrophobicity. nih.gov

Studies have investigated the uptake and translocation of pesticides by different plant species and the influence of factors such as growth stage and environmental conditions like temperature and day length. nih.gov These factors can affect root system development and the physiological processes involved in uptake and transport. nih.gov

While some databases list this compound in the context of plant-related studies regulations.gov, and there is mention of estimating half-lives for its dissipation from plants ethz.ch, detailed studies specifically on the uptake and translocation of this compound in various plant species were not extensively found in the search results. One study mentioned plant uptake of this compound being highest in the first week and requiring absorption and translocation for its effect. 14.139.185 Another study mentioned the uptake, translocation, and subcellular distribution of this compound isomers in rice stem borer larvae, highlighting the movement within an organism, though not a plant. chigroup.site Plants can also potentially take up contaminants, including some chemicals, from groundwater and translocate them, potentially releasing them to the atmosphere through transpiration. itrcweb.org

Ecotoxicological Investigations of Cyanofenphos

Impact on Aquatic Ecosystems and Organisms

Cyanofenphos poses potential risks to aquatic organisms dguv.de. The presence of organophosphorus pesticides, including compounds like this compound, in surface water is a known environmental issue mdpi.com.

Bioavailability in Water Column and Sediments

The bioavailability of contaminants in aquatic ecosystems, including those in sediments, is influenced by processes such as desorption, diffusion, and partitioning between sediment particles, water, and biological membranes core.ac.uk. While specific detailed research findings on the bioavailability of this compound in the water column and sediments were not extensively available in the search results, the limited water solubility and persistence of this compound suggest a potential for its presence in both compartments, with bioavailability being a key factor in determining exposure to aquatic organisms cymitquimica.comcore.ac.uk.

Effects on Aquatic Invertebrates and Fish

Organophosphorus insecticides are known to be toxic to fish and aquatic insects who.int. While the exact mechanism is not necessarily always acetylcholinesterase inhibition in aquatic species, lethal concentrations derived from laboratory studies may differ from those in environmental waters who.int. Some studies indicate that certain widely used organophosphorus pesticides can cause significant adverse effects on non-target aquatic organisms like fish and crustaceans, with crustaceans exhibiting high sensitivity mdpi.com.

Ecotoxicological Mechanisms in Aquatic Species

The primary mode of action for this compound is the inhibition of acetylcholinesterase, an enzyme crucial for nervous system function herts.ac.ukcymitquimica.com. This mechanism is well-established in insects and mammals cymitquimica.comwho.int. While organophosphorus insecticides are toxic to aquatic organisms, the specific ecotoxicological mechanisms in aquatic species may not solely be limited to acetylcholinesterase inhibition and can vary who.int.

Impact on Terrestrial Ecosystems and Organisms

This compound also presents potential risks to terrestrial ecosystems and their inhabitants, particularly non-target organisms cymitquimica.com.

Effects on Non-Target Insects and Arthropods

Effects on Avian Species (e.g., chickens)

Studies have investigated the effects of this compound on avian species, particularly chickens. Oral administration of this compound to chickens has been shown to cause acute poisoning, with birds recovering from initial cholinergic signs within a few days nih.gov. However, delayed neurotoxicity, characterized by leg weakness and ataxia, has been observed in chickens treated with this compound after a delay of about 10 to 15 days nih.gov. This delayed neurotoxicity is similar to that caused by other neurotoxic organophosphorus compounds uark.edutarbaweya.org. High doses of this compound in hens have led to paralysis, rapid body weight deterioration, and eventual death due to ataxia uark.edu.

Biochemical studies in chickens have indicated that this compound can cause significant inhibition of brain acetylcholinesterase nih.gov. However, the correlation between acetylcholinesterase inhibition and the ability of this compound to induce delayed neuropathy in hens is not always clear nih.gov. Research suggests that the inhibition of neurotoxic esterase (NTE) in the chicken brain shows a better correlation with the ability of organophosphates like this compound to induce neuropathy nih.gov.

Data Table: Effects of this compound on Chickens

Effect ObservedDosage/ContextTimeframeReference
Acute poisoningOral administrationWithin a day or two nih.gov
Delayed neurotoxicityOral administration10-15 days later nih.gov
Leg weakness, ataxiaOral administration10-15 days later nih.gov
Paralysis, body weight deterioration, death due to ataxiaHigh oral doses (80-540 mg/kg)Not specified, but rapid deterioration uark.edu
Brain AChE inhibitionOral administration (1 mmole/kg single dose)Measured at intervals up to 28 days nih.gov
Brain NTE inhibitionOral administration (1 mmole/kg single dose)Measured at intervals up to 28 days nih.gov

Effects on Mammalian Wildlife (as Environmental Indicators)

Mammalian wildlife can serve as important environmental indicators, reflecting the presence and potential effects of contaminants like this compound in ecosystems. beyondpesticides.orgwildlifehealthaustralia.com.au Organophosphate pesticides, including this compound, are known to inhibit acetylcholinesterase, an enzyme crucial for nervous system function in vertebrates, including mammals. herts.ac.uknih.govnih.gov Exposure can lead to neurotoxic effects. herts.ac.ukinchem.org

Studies on the effects of cholinesterase-inhibiting pesticides on wild mammal communities have indicated potential impacts such as inhibited reproduction, reduced population size, and increased population turnover rates. beyondpesticides.org These effects can stem from direct physiological impacts on mammals and indirect impacts on their prey and habitat. beyondpesticides.org While general information on organophosphate toxicity to mammals is available, specific detailed research findings on the effects of this compound solely on wild mammalian wildlife populations as environmental indicators are less extensively documented in the provided search results. However, the high acute toxicity alert for mammals associated with this compound suggests a potential for adverse effects if exposure occurs in the environment. herts.ac.uk

Mammalian species that consume a high percentage of their body weight daily may be at greater risk of exposure. usgs.gov Aquatic mammals, due to their diet and the lipophilic nature of some contaminants, can accumulate significant burdens of such substances. wildlifehealthaustralia.com.auusgs.gov Carnivores may exhibit higher concentrations of certain potentially toxic elements compared to herbivores, indicating trophic accumulation. frontiersin.org

Mechanisms of Ecotoxicity and Ecological Consequences

The ecotoxicity of this compound and its ecological consequences are driven by several mechanisms, including its persistence in the environment and its mode of action as a cholinesterase inhibitor. herts.ac.uknih.gov

Bioaccumulation and Biomagnification in Food Chains

Bioaccumulation refers to the uptake and accumulation of a substance in an organism's tissues at a rate faster than it can be metabolized or excreted. epa.govbyjus.comcimi.org Biomagnification, or bioamplification, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. epa.govbyjus.comwikipedia.org This process is particularly relevant for persistent, lipophilic substances that are not easily broken down. epa.govcimi.orgwikipedia.orgecetoc.org

While the search results indicate that this compound is rapidly absorbed, degraded, and excreted in rats and mice, with no evidence of bioaccumulation in these specific studies, the potential for bioaccumulation and biomagnification in other species and environmental contexts warrants consideration. inchem.org The lipophilicity of a substance, often indicated by its octanol-water partition coefficient (Kow), is a primary factor related to its potential to bioaccumulate. ecetoc.org Substances with high persistence, toxicity, negligible metabolism, and a log Kow between 5 and 8 may be of concern when widely dispersed. ecetoc.org

Contaminants can be transferred through food webs, potentially leading to higher concentrations in top predators. epa.govcimi.org This can have significant impacts, even if concentrations are low at lower trophic levels. epa.gov

Sublethal Behavioral and Physiological Effects

Sublethal effects of pesticides can include a range of behavioral and physiological alterations in exposed organisms. beyondpesticides.orgnih.govregulations.govmdpi.com These effects, while not immediately lethal, can have significant consequences for individual survival and reproduction, and ultimately, population dynamics. nih.gov

Organophosphate pesticides can cause neurotoxicological symptoms, some of which are similar between humans and wildlife, such as fatigue, lethargy, dizziness, and loss of equilibrium. beyondpesticides.org Behavioral effects on mood and memory have also been observed in wildlife exposed to anticholinesterase compounds. beyondpesticides.org Exposure to these pesticides has been associated with adverse effects on reproductive performance in wildlife. beyondpesticides.org

In birds, early-life exposure to contaminants can alter physiological, neurological, and behavioral organization, with potential long-term consequences for survival and reproductive success. nih.gov While these findings are general to cholinesterase-inhibiting pesticides and other contaminants, they highlight the potential for this compound, as an organophosphate, to induce similar sublethal effects in exposed wildlife.

Population-Level Dynamics and Long-Term Viability

Pesticide exposure can influence population-level dynamics and affect the long-term viability of wildlife populations. beyondpesticides.orgnih.govfrontiersin.org Impacts such as reduced reproduction and decreased survival rates, even from sublethal effects, can lead to population declines and altered population structures. beyondpesticides.orgnih.gov

Understanding the drivers of population dynamics requires long-term studies, as short-term data may provide a biased impression. britishecologicalsociety.orgresearchgate.net Factors such as changes in resource availability, predation, and disease can interact with the effects of contaminants to influence population trajectories. britishecologicalsociety.org

Population viability analysis (PVA) models are used to assess the potential for long-term persistence of populations, taking into account various factors including habitat quality, fragmentation, and demographic rates. frontiersin.orgizw-berlin.de Integrating information on the sublethal and lethal effects of contaminants like this compound into these models is crucial for a comprehensive understanding of risks to wildlife populations.

Genetic and Evolutionary Responses to Environmental Stressors

Environmental stressors, including exposure to contaminants, can potentially influence the genetic makeup and evolutionary responses of wildlife populations. nih.govnih.gov While the direct genetic or evolutionary effects of this compound on wildlife are not detailed in the provided search results, studies on other environmental stressors and contaminants offer insights into potential mechanisms.

Environmental stress can correlate with changes in genetic variation within traits, which is crucial for adaptive evolutionary responses. nih.gov Gene flow can play a role in the ability of populations to respond to environmental change, potentially providing genetic variation needed to persist in the face of novel stressors. nih.gov

Assessing the genetic and evolutionary consequences of contaminant exposure requires understanding how contaminants interact with factors such as genetic drift and selection pressure within populations.

Ecotoxicological Risk Assessment Methodologies

Ecotoxicological risk assessment (ERA) is a process used to evaluate the potential for adverse effects of chemicals on ecosystems. rsc.orgecotoxcentre.cheuropa.eu This typically involves assessing both the exposure to a substance and its potential hazard or toxicity. ecotoxcentre.ch

ERA methodologies for pesticides consider their environmental fate and ecotoxicology. europa.eu This includes evaluating acute and chronic toxicity to various non-target organisms across different environmental compartments (e.g., aquatic and terrestrial). rsc.orgresearchgate.netresearchgate.net

Key steps in ERA often include hazard identification, hazard characterization, exposure assessment, and risk characterization. europa.eu Computer models are frequently used to estimate environmental concentrations of pesticides. ecotoxcentre.ch Various modeling approaches exist for assessing pesticide effects, including (Quantitative) Structure-Activity Relationships ((Q)SAR), Dose-Response (DR) and Toxicokinetic-Toxicodynamic (TKTD) models, population models, and multi-species models. rsc.orgresearchgate.net

Data on acute and chronic toxicity endpoints for relevant species are used in hazard characterization. ecotoxcentre.ch For this compound, acute toxicity data for various species, including mammals, contribute to this assessment. herts.ac.ukinchem.org

Integrating bioaccumulation potential into risk assessment is important, particularly for substances that are widely distributed in the environment. ecetoc.orgecotoxcentre.ch A step-wise approach may be used to incorporate bioaccumulation into ERA schemes. ecetoc.org

Analytical Methodologies for Cyanofenphos Detection and Quantification

Chromatographic Techniques for Separation

Chromatography serves as a primary method for separating Cyanofenphos from complex sample matrices before detection and quantification. Both gas chromatography (GC) and liquid chromatography (LC) are utilized, often coupled with selective detectors or mass spectrometry to enhance sensitivity and specificity.

Gas Chromatography (GC) Applications

Gas chromatography is a common technique for the analysis of pesticides like this compound that can be vaporized without decomposition. Capillary columns are effective for the simultaneous analysis of multiple organophosphate insecticides. shimadzu.com

The Nitrogen-Phosphorus Detector (NPD), also known as a thermionic detector (TID), is a selective detector frequently used in GC for compounds containing nitrogen or phosphorus. iaea.org In the phosphorus mode, the NPD offers high selectivity and low detection limits for phosphorus-containing compounds such as organophosphate pesticides, including this compound. silcotek.com GC-NPD can be used for the quantitative analysis of cyanide and is sensitive for phosphorus compounds. iaea.orgnyc.gov

The Flame Photometric Detector (FPD) is another selective detector used in GC, particularly sensitive to phosphorus and sulfur-containing compounds. shimadzu.comiaea.org It is often run in phosphorus mode for analyzing organophosphorus pesticides. silcotek.com The FPD offers superior selectivity compared to other detectors for organophosphate analysis. shimadzu.com Studies have utilized GC-FPD for the determination of organophosphorus pesticide residues, including this compound, in various matrices like rice and fruits and vegetables. jfda-online.comfda.gov.twjfda-online.com Detection limits between 0.005 and 0.04 µg/g have been reported for organophosphorus pesticides in rice using GC-FPD. jfda-online.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the identification and quantification power of MS. It is suitable for volatile or semi-volatile, heat-stable compounds. uoguelph.ca GC-MS provides a specific mass spectral fingerprint for target molecules, aiding in their identification. acs.org GC-MS, particularly with Selected Ion Monitoring (SIM) or tandem mass spectrometry (GC-MS/MS), is widely used for the multiresidue determination of pesticides, including this compound, in various food matrices such as fruits, vegetables, animal samples, and agricultural products. acs.orgfda.gov.twsigmaaldrich.comshimadzu.commdpi.com GC-MS/MS offers high accuracy, precision, and sensitivity for determining multiple pesticides. acs.org The limit of detection (LOD) and limit of quantification (LOQ) values for analytes determined by GC-MS/MS can be in the range of 0.001–0.004 mg/kg and 0.002–0.008 mg/kg, respectively. nih.gov

GC with Flame Photometric Detection (FPD)

Liquid Chromatography (LC) Applications

Liquid chromatography is suitable for the analysis of compounds that are not easily volatile or may decompose at the high temperatures used in GC. uoguelph.ca

High-Performance Liquid Chromatography (HPLC) is a widely used LC technique for pesticide residue analysis. fda.gov.tw HPLC can be coupled with various detectors, including UV, fluorescence, and mass spectrometry. nih.gov For this compound, HPLC has been indicated as a suitable analytical method. nacchemical.com HPLC with fluorescence detection has been employed for analyzing carbamates and metabolites, often utilizing C18 analytical columns. fda.gov.twjfda-online.com Chiral separation of this compound has also been demonstrated using Chiral HPLC with a cellulose-based chiral selector column and UV detection. lcms.cz LC coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for targeted analysis and multiresidue pesticide determination. nih.govoup.comwaters.com LC-MS/MS can detect a broad range of pesticides with high sensitivity, with reported LOD and LOQ values in the range of 0.0001–0.0004 mg/kg and 0.0002–0.0008 mg/kg, respectively. nih.gov this compound has been detected by LC-APCI-MS in some studies. jfda-online.com

Example Data Table: GC-MS/MS Parameters for this compound

CompoundRetention Time (min)Ionization ModePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (V)Product Ion 2 (m/z)Collision Energy 2 (V)
This compound16.60 nih.govESI+ nih.gov304.1 nih.gov276.0 nih.gov12 nih.gov157.0 nih.gov24 nih.gov
This compound24.93 mdpi.comEI rsc.org, Positive mdpi.com- mdpi.com156.9872 mdpi.com-169.0413 mdpi.com-

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Example Data Table: Recovery Rates of this compound in Different Matrices using GC-MS/MS

MatrixMethodConcentration Level (mg/kg)Mean Recovery (%)RSD (%)Source
OrangeGC-MS/MSSpiked (concentration not specified, likely ng/mL range) shimadzu.com104.2 shimadzu.com139.9 shimadzu.com shimadzu.com
SpinachGC-MS/MSSpiked (concentration not specified, likely ng/mL range) shimadzu.com73.8 shimadzu.com92.5 shimadzu.com shimadzu.com
Royal JellyGC-QqQ-MS/MS10 µg/kg rsc.orgNot specified, RSD 30-37% at 10 µg/kg rsc.org30-37 rsc.org rsc.org
Royal JellyGC-QqQ-MS/MS50 µg/kg rsc.org70-120 range for most pesticides rsc.org<20 rsc.org rsc.org
Royal JellyGC-QqQ-MS/MS100 µg/kg rsc.org70-120 range for most pesticides rsc.org<20 rsc.org rsc.org
Fruits and VegetablesGC-MS/MS0.01 mg/kg eurl-pesticides.eu70-120 range for most analytes eurl-pesticides.eu<20 eurl-pesticides.eu eurl-pesticides.eu
Fruits and VegetablesGC-MS/MS0.05 mg/kg eurl-pesticides.eu97 (mean for all analytes) eurl-pesticides.eu<20 eurl-pesticides.eu eurl-pesticides.eu

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering. Specific recovery for this compound at 10 µg/kg in royal jelly was not explicitly stated, but fell within a group with higher RSDs.

Example Data Table: Chiral Separation of this compound by HPLC

ParameterValue
ColumnEurocel 03, 250 x 4.6 mm ID, 5 µm lcms.cz
EluentHexane / 2-Propanole 80:20 (v/v) + 0.1% TFA lcms.cz
GradientIsocratic lcms.cz
Flow rate1.0 mL/min lcms.cz
Temperature20 °C lcms.cz
DetectionUV at 234 nm lcms.cz
Retention Factor k´15.50 lcms.cz
Retention Factor k`28.55 mdpi.com
Separation Factor α1.56 mdpi.com

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Detailed Research Findings:

Several studies highlight the application of these chromatographic methods for this compound analysis in various matrices. For instance, a multiresidue method using GC/MS/SIM was evaluated for determining this compound residues in fruits and vegetables, showing recoveries between 46% and 108% at a 0.5 ppm fortification level. shimadzu.com Another study using GC-MS/MS for pesticide residue analysis in traditional Chinese medicines included this compound, reporting a limit of detection of 0.01 mg/kg and recoveries within 70-120% with RSD below 20% for over 90% of pesticides. nih.gov LC-MS/MS methods have demonstrated very high sensitivity for detecting a broad range of pesticides, including this compound, in honey. fda.gov.tw Chiral HPLC has been successfully applied for the separation of this compound enantiomers. mdpi.com

LC with UV, Fluorescence, and Electrochemical Detectors

Liquid chromatography (LC) is a versatile technique for separating pesticides based on their physical and chemical properties ekb.eg. LC can be coupled with various detectors, including UV, fluorescence, and electrochemical detectors.

UV detectors measure the absorbance of light by the analyte at specific wavelengths chromatographyonline.com. Analytes suitable for UV detection typically contain unsaturated bonds, aromatic groups, or functional groups with heteroatoms chromatographyonline.com. While LC-UV is simple and reliable, it may lack the sensitivity of other detection methods for some compounds mdpi.com. The choice of detection wavelength is important for sensitivity and robustness and can be determined by examining the UV spectra of the analyte chromatographyonline.com.

Fluorescence detection offers higher sensitivity and selectivity for compounds that naturally fluoresce or can be derivatized to become fluorescent mdpi.com. This selectivity can help reduce interference from the sample matrix nih.gov.

Electrochemical detectors (ECD) are highly sensitive and selective for electroactive compounds, meaning those that can undergo oxidation or reduction lcms.cz. LC-ECD can provide very low detection limits and is particularly useful for analyzing small sample volumes or samples with low analyte concentrations in complex matrices lcms.cz. It can offer comparable or even better detection limits than LC-MS for some compounds and is less expensive than LC-MS mdpi.com.

While the provided search results discuss LC coupled with these detectors in the context of pesticide analysis and other compounds nih.govmdpi.comnih.govresearchgate.net, specific detailed research findings focusing solely on this compound detection using only LC-UV, LC-Fluorescence, or LC-Electrochemical detectors without hyphenation to MS were not prominently found within the initial search results. However, general principles of these detection methods apply to electroactive or UV-absorbing pesticides like organophosphates, which can sometimes be analyzed by GC with detectors like flame photometric or flame thermionic detectors inchem.org.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry (MS) techniques are widely used for pesticide analysis due to their high selectivity and sensitivity, providing structural information for identification and accurate quantification ekb.egnih.gov.

LC-MS/MS is a powerful technique that combines the separation capabilities of LC with the selective detection and fragmentation capabilities of tandem mass spectrometry ca.gov. This method is widely used for multi-residue pesticide analysis in various matrices nih.gov. In LC-MS/MS, compounds are separated by LC, ionized (often by electrospray ionization - ESI), and then passed into a triple quadrupole mass spectrometer ca.gov. The first quadrupole selects a precursor ion, which is then fragmented in the collision cell, and specific product ions are selected and detected in the third quadrupole ca.gov. This selective fragmentation process significantly reduces matrix interferences and enhances the confidence of identification and quantification ca.govmdpi.com.

LC-MS/MS methods have been developed and validated for the detection and quantification of numerous pesticides, including organophosphates like this compound, in various sample types such as honey and biological samples nih.govscispace.com. For example, a validated multi-residue method using LC-MS/MS was able to detect this compound in honey samples nih.gov. The method utilized an Agilent 6495 Triple Quadrupole LC/MS system with a Zorbax SB-C18 column nih.gov. Chromatographic conditions involved gradient elution with mobile phases of water and methanol, both containing ammonium (B1175870) formate (B1220265) and formic acid nih.gov. For this compound, the method reported a retention time of 16.60 minutes and used specific precursor and product ions for detection in positive ESI mode nih.gov.

Table 1: LC-MS/MS Parameters for this compound Detection in Honey nih.gov

ParameterValue
Retention Time16.60 min
Ionization ModeESI+
Precursor Ion (m/z)304.1
Quantifier Ion (m/z)276.0
Qualifer Ion (m/z)157.0
Collision Energy12 V (Quantifier), 24 V (Qualifier)

The limits of detection (LOD) and quantification (LOQ) for pesticides analyzed by LC-MS/MS in honey using this method were reported to be in the range of 0.0001–0.0004 mg/kg and 0.0002–0.0008 mg/kg, respectively nih.gov.

LC-MS/MS is also used in the analysis of pesticides in water, often coupled with solid phase extraction for sample concentration ca.gov.

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides high mass accuracy and resolving power, enabling the detection and identification of a wide range of compounds with high confidence oup.commdpi.com. HRMS techniques can be coupled with both GC and LC oup.comwindows.net.

LC-HRMS, particularly using Orbitrap or QTOF analyzers, has gained significant traction in pesticide residue analysis due to its ability to screen for hundreds of compounds simultaneously and provide accurate mass information for retrospective analysis oup.commdpi.com. This high mass accuracy helps differentiate target analytes from matrix interferences, reducing the risk of false positives or negatives mdpi.comwindows.net.

This compound has been included in multi-pesticide screening methods utilizing HRMS mdpi.comeurl-pesticides.eu. For instance, a method using GC-Q-Orbitrap/MS for screening pesticide residues in silage included this compound mdpi.com. This method reported a retention time of 24.93 minutes for this compound and used specific ions with high mass accuracy for identification and quantification mdpi.com.

Table 2: GC-Q-Orbitrap/MS Parameters for this compound Screening in Silage mdpi.com

ParameterValue
Retention Time24.93 min
Quantitative Ion (m/z)156.9872
Qualitative Ion (m/z)169.0413
0.996
Spiked Level (LOQ)2
Recovery (%)83.3
RSD (%)4.4

HRMS methods, while powerful for screening and identification, require careful optimization and can be more expensive than nominal mass techniques like triple quadrupole MS mdpi.com. Proficiency tests for pesticide screening methods often include compounds like this compound, and participation in such tests helps laboratories improve their detection capabilities using HRMS eurl-pesticides.eu.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation and Clean-up Strategies

Sample preparation is a critical step in pesticide analysis, aiming to extract the target analytes from the sample matrix and remove interfering substances that could affect the analytical measurement ekb.egthermofisher.com. Various techniques are employed depending on the sample matrix and the properties of the analyte.

Solvent extraction is a widely used technique for isolating pesticide residues from various matrices ekb.eg. This involves using an appropriate organic solvent or mixture of solvents to dissolve the target analytes from the sample ekb.eg. The choice of solvent depends on the polarity of the pesticide and the matrix inchem.org.

For samples with high water content, such as fruits and vegetables, polar solvents like acetone (B3395972), acetonitrile (B52724), methanol, or mixtures thereof are commonly used inchem.org. Samples with high fat or oil content may require extraction with solvents like acetone followed by chloroform (B151607) inchem.org. Liquid-liquid extraction (LLE) is a common solvent extraction method where analytes partition between two immiscible liquid phases ekb.eg.

While general solvent extraction principles are well-established for pesticides ekb.eg, specific details regarding optimized solvent extraction methodologies solely for this compound across different matrices were not extensively detailed in the provided search results. However, it is indicated that solvents and techniques similar to those used for other organophosphates like fenitrothion (B1672510) can be applied for this compound extraction inchem.org.

Solid Phase Extraction (SPE) is a sample preparation technique that uses a solid phase material to selectively retain target analytes or remove interfering compounds from a sample solution thermofisher.com. SPE is often preferred over liquid-liquid extraction as it uses less solvent and can be easier to automate thermofisher.comglsciences.com.

The SPE process typically involves conditioning the SPE cartridge, loading the sample, washing to remove interferences, and eluting the retained analytes glsciences.com. The choice of SPE sorbent depends on the chemical properties of the analyte and the matrix thermofisher.com. Reversed-phase sorbents, such as C18, are commonly used for extracting a wide range of organic compounds, including many pesticides, from aqueous matrices glsciences.comepa.govrsc.org.

SPE is frequently coupled with LC-MS or GC-MS for pesticide analysis in various matrices, including water and biological samples ca.govscispace.com. For example, SPE has been used as a sample concentration method for pesticide analysis in water prior to GC-MS or LC-MS/MS analysis ca.govglsciences.com. Modified QuEChERS methods, which often incorporate a SPE clean-up step, have also been used for pesticide residue analysis in complex matrices like silage scispace.commdpi.com.

Research indicates that the efficiency of SPE can be affected by factors such as the type and amount of sorbent used mdpi.com. Optimization of SPE parameters is crucial to achieve satisfactory recoveries and clean extracts for subsequent analysis mdpi.com.

Table 3: Sample Preparation Techniques Mentioned in Search Results

TechniqueDescriptionApplication Context (Examples)
Solvent ExtractionUsing organic solvents to dissolve analytes from the matrix.Fruits, vegetables, fatty samples inchem.org
Liquid-Liquid ExtractionPartitioning of analytes between two immiscible liquid phases.Isolating pesticide residues from aqueous samples ekb.eg
Solid Phase ExtractionUsing a solid sorbent to retain or remove compounds from solution.Water, various matrices for LC-MS/MS or GC-MS analysis ca.govglsciences.com
QuEChERS (with SPE)Quick, Easy, Cheap, Effective, Rugged, and Safe method often involving SPE.Pesticide residue analysis in complex matrices like silage mdpi.com

Sample preparation procedures can vary significantly depending on the specific analyte group and matrix epa.gov. Adjusting sample pH and using appropriate sorbents are important considerations in SPE epa.gov.

Matrix Effects and Remediation

Matrix effects are a significant challenge in pesticide residue analysis, where co-extracted components from the sample matrix can interfere with the detection and quantification of the target analyte. These effects can lead to signal enhancement or suppression, impacting the accuracy of the results. Matrix effects are known to occur frequently in both gas chromatography (GC) and liquid chromatography (LC) methods. gcms.cz

Remediation strategies are employed to minimize matrix effects. One common approach is the use of matrix-matched calibration, where calibration standards are prepared in extracts of blank matrix samples. gcms.czrsc.org This compensates for the influence of co-extracted matrix components on the analytical signal. Another crucial aspect of remediation involves effective sample clean-up procedures to remove interfering substances. Techniques such as dispersive solid phase extraction (dSPE) using sorbents like primary secondary amine (PSA), C18, and graphitized carbon black are widely used to purify extracts. rsc.orgacs.orgmdpi.com For instance, a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for pesticide analysis in complex matrices like Fritillaria utilized ordered mesoporous carbon CMK-3 and PSA as purification sorbents to reduce matrix effects. rsc.org Similarly, in the analysis of pesticides in cottonseed hull, a clean-up step with MgSO4, PSA, and C18 showed a significant effect in removing co-extracts from the oily matrix. mdpi.com The extent of matrix effects can vary depending on the specific matrix and the analytical method used. rsc.orgunl.pt

Method Validation and Performance Parameters

Method validation is essential to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. Key performance parameters evaluated during validation include linearity, sensitivity (LOD and LOQ), accuracy, and precision (expressed as recovery and relative standard deviation). gcms.czrsc.orgacs.orgunl.pt

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. These parameters are critical indicators of method sensitivity. For this compound analysis using gas-liquid chromatography with a potassium bromide thermionic detector, the limit of detection was reported to be about 0.001 mg/kg. inchem.org In multi-residue pesticide analysis methods, LOD and LOQ values can vary depending on the specific pesticide and the matrix. For example, in a method for pesticide residues in honey using LC-MS/MS and GC-MS/MS, LOD values ranged from 0.0001–0.0004 mg/kg for LC-MS/MS and 0.001–0.004 mg/kg for GC-MS/MS, with corresponding LOQ values of 0.0002–0.0008 mg/kg and 0.002–0.008 mg/kg, respectively. nih.gov Another study on pesticide analysis in cottonseed hull reported LOQ values in the range of 0.2–20 μg/kg. mdpi.com

Accuracy, Precision, and Recovery Rates

Accuracy refers to the closeness of a measured value to the true value, while precision refers to the agreement among individual measurements of the same sample. Recovery rates are a measure of accuracy, indicating the efficiency of the extraction and clean-up procedures. They are determined by spiking blank matrix samples with known concentrations of the analyte and calculating the percentage of the spiked amount that is recovered and detected. gcms.czrsc.orgacs.orgunl.pt Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements. gcms.czrsc.orgacs.orgunl.pt

For this compound added to crop samples, recovery rates have been reported, demonstrating the effectiveness of the analytical method. For instance, recoveries ranged from 85.2% to 99.3% for various crops like cabbages, sugar beets, radishes, soybeans, and rice grains when spiked at concentrations between 0.02 and 0.2 mg/kg. inchem.org In broader multi-residue pesticide methods, acceptable recovery rates typically fall within the range of 70-120%, with RSD values below 20%. gcms.czacs.orgunl.pt Studies validating methods for pesticide analysis in complex matrices like Fritillaria and cottonseed hull have reported mean recoveries within acceptable ranges and RSD values below 6% and 20%, respectively. rsc.orgmdpi.com

Application in Diverse Matrices

Analytical methods for this compound are applied to a variety of matrices to assess its presence and levels in different environmental and biological compartments.

Environmental Samples (water, soil, sediment)

This compound, as a pesticide, can enter the environment and be found in water, soil, and sediment. amazonaws.commdpi.comresearchgate.net Analytical methods are crucial for monitoring its levels in these environmental matrices. Sample preparation techniques for environmental samples often involve extraction methods like liquid-liquid extraction or solid-phase extraction for water samples, and accelerated solvent extraction combined with liquid-liquid extraction for sediment samples. nii.ac.jp The determination of pesticide residues in soil often requires robust sample pretreatment methods to extract compounds strongly adsorbed to complex and heterogeneous soil matrices, including techniques like Soxhlet extraction, pressurized liquid extraction, microwave-assisted extraction, and ultrasonic solvent extraction. amazonaws.com Clean-up steps using various sorbents are also employed to minimize matrix effects from soil components like humic substances, lipids, and pigments. amazonaws.com

Biological Samples (animal tissues, fluids)

This compound can also be present in biological samples, particularly in animals that may have been exposed to the pesticide. Residue analysis in animal tissues and fluids is important for assessing exposure and potential accumulation. Studies have analyzed this compound residues in animal tissues such as fat, liver, kidney, and muscle, as well as in milk. inchem.orgfao.orgresearchgate.net In dairy cows fed diets containing this compound, residues were found in milk and tissues, with the highest levels observed in fat. inchem.org Analytical methods for biological samples often involve extraction techniques suitable for matrices with varying fat and water content. inchem.orgresearchgate.net For instance, samples with high fat content may require specific extraction procedures. inchem.org The limit of detection for triphenyltin (B1233371) compounds, another group of pesticides, in animal tissues and milk was reported as 0.05 mg/kg in one instance. fao.org

Food Products and Agricultural Commodities

The analysis of this compound residues in food products and agricultural commodities is crucial for monitoring compliance with regulatory limits and ensuring food safety. Various analytical techniques have been developed and applied for this purpose.

Historically, residues of this compound have been determined using gas-liquid chromatography (GLC) with selective detectors such as flame thermionic detection (FTD) or flame photometric detection (FPD). inchem.org These methods typically involve extracting the pesticide from the sample matrix before chromatographic analysis. For samples with high water content, such as fruits and vegetables, blending with polar solvents like acetone, acetonitrile, methanol, or mixtures thereof is a common extraction approach. inchem.org Samples with higher fat or oil content, such as fresh soybeans, may be extracted using acetone followed by chloroform. inchem.org

More modern and sensitive multiresidue methods often employ gas chromatography coupled with mass spectrometry (GC/MS), particularly GC/MS in selected ion monitoring (SIM) mode, or gas chromatography coupled with tandem mass spectrometry (GC/MS/MS). fda.gov.twsigmaaldrich.comshimadzu.comfda.gov.twacs.org These techniques offer higher specificity and lower detection limits compared to traditional GC detectors, allowing for the simultaneous determination of multiple pesticide residues, including this compound, in complex food matrices. fda.gov.twshimadzu.com

Sample preparation is a critical step in the analysis of pesticide residues in food and agricultural commodities. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for multiresidue pesticide analysis in various food and agricultural products. fda.gov.twwaters.com This method typically involves extraction with acetonitrile (often with added acetic acid), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with materials such as primary secondary amine (PSA) and anhydrous magnesium sulfate (B86663) to remove matrix interferences. fda.gov.tw The cleaned extract can then be analyzed by GC-MS/MS or LC-MS/MS. fda.gov.tw

Studies have evaluated the performance of these methods for this compound analysis in various food matrices. For instance, a multiresidue method using GC/MS/SIM was evaluated for the determination of several pesticide residues, including this compound, in fruits and vegetables such as apples, cabbages, cucumbers, grapes, and pak-choi. fda.gov.tw Recovery studies performed at a 0.5 ppm fortification level showed recoveries between 46% and 108%, with coefficients of variation between 0.7% and 19.0%. fda.gov.tw The estimated limits of detection for most pesticides, including this compound, in these crops ranged from 0.05 to 0.1 ppm using this GC/MS/SIM method. fda.gov.tw

GC-MS/MS methods using hydrogen as a carrier gas have also been developed for the simultaneous quantitative analysis of numerous pesticides, including this compound, in food samples like oranges and spinach. shimadzu.com Recovery rates within 70% to 120% were obtained for a significant percentage of the tested compounds in these matrices. shimadzu.com

Laboratories performing pesticide residue analysis in food are often accredited according to standards such as ISO 17025. mdpi.com Analytical testing of food products for pesticide residues is guided by international standards like the Codex Alimentarius, which defines food matrices and procedures for accurate testing and reporting. eurofins.com The detection limits for multiresidue screens can range from 0.002 to 0.008 mg/kg, enabling the detection of low levels of residues. mdpi.com

While specific detailed research findings or extensive data tables solely focused on this compound detection limits and recovery rates across a wide range of food and agricultural commodities were not extensively detailed in the search results beyond the examples provided, the literature confirms that GC-based methods, particularly with MS and MS/MS detection, coupled with appropriate sample preparation techniques like QuEChERS, are the standard approaches for the detection and quantification of this compound residues in these matrices. fda.gov.twsigmaaldrich.comshimadzu.comfda.gov.twacs.orgmdpi.com

Insecticide Resistance Mechanisms to Cyanofenphos

Biochemical Resistance Mechanisms

Biochemical resistance mechanisms involve changes in the insect's enzymatic systems that reduce the effective concentration of the insecticide at its target site. oapi.intpjoes.comirac-online.org This is often achieved through increased activity or altered efficiency of enzymes responsible for metabolizing or sequestering the insecticide. irac-online.orgfrontiersin.org

Metabolic Resistance through Detoxifying Enzymes

Metabolic resistance is a prevalent mechanism where insects utilize detoxifying enzymes to break down or modify insecticide molecules, thereby preventing them from reaching or effectively interacting with their intended targets. pjoes.comirac-online.orgfrontiersin.orgscienceopen.com This process can involve several enzyme superfamilies. pjoes.comfrontiersin.orgscienceopen.complos.org

Esterases

Esterases are a group of enzymes that can contribute to insecticide resistance by hydrolyzing ester bonds in insecticide molecules, leading to their detoxification. frontiersin.orgmbimph.com Increased esterase activity has been documented in resistant insect populations and is considered particularly important in conferring resistance to organophosphates and carbamates. mbimph.com Studies on the diamondback moth have suggested the involvement of hydrolases, including esterases, in the metabolism of insecticides like Cyanofenphos. massey.ac.nzacri.gov.tw

Glutathione (B108866) S-transferases (GSTs)

Glutathione S-transferases (GSTs) are a diverse family of enzymes involved in the detoxification of xenobiotic compounds, including insecticides. frontiersin.orgnih.govnih.gov GSTs can metabolize insecticides by conjugating them with glutathione, making them more water-soluble and easier to excrete. nih.gov Elevated GST activity has been observed in some insecticide-resistant populations and may play a role in resistance to various insecticide classes, including organophosphates. frontiersin.orgnih.govresearchgate.net

Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450 monooxygenases (P450s) are a large superfamily of enzymes crucial for the metabolism of a wide range of endogenous and exogenous compounds, including insecticides. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govmyspecies.infofrontiersin.org P450-mediated metabolism is a major mechanism of insecticide resistance and can involve the oxidation, reduction, hydrolysis, or hydration of insecticide molecules. scienceopen.comnih.govmdpi.commdpi.com Increased P450 activity or overexpression of specific P450 genes has been linked to resistance against various insecticide classes, including organophosphates. scienceopen.comfrontiersin.orgmdpi.commdpi.comnih.gov Research indicates that P450s are primary enzymes involved in the initial phase of insecticide metabolism. scienceopen.commdpi.com

Hydrolases

Hydrolases, including esterases, contribute to the metabolic detoxification of organophosphate insecticides by breaking down the insecticide molecule through hydrolysis. frontiersin.orgmbimph.comwho.intresearchgate.netfao.org Studies investigating insecticide resistance in insects like the diamondback moth have suggested the involvement of hydrolases in the metabolic routes affecting the toxicity of compounds such as this compound. massey.ac.nzacri.gov.tw The inhibition of hydrolases by synergists can increase the toxicity of certain insecticides, indicating their role in detoxification. acri.gov.tw

Target-Site Resistance (Acetylcholinesterase Modification)

Organophosphate insecticides, including this compound, exert their toxic effects by inhibiting acetylcholinesterase (AChE), a crucial enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). herts.ac.ukontosight.aimdpi.comresearchgate.netresearchgate.net Target-site resistance occurs when the sensitivity of AChE to inhibition by the insecticide is reduced. oapi.intpjoes.comirac-online.orgfrontiersin.org This can happen through genetic mutations in the gene encoding AChE, leading to structural modifications of the enzyme. pjoes.commdpi.comresearchgate.netresearchgate.net These modifications can reduce the binding affinity of the insecticide to the active site of the enzyme or alter the catalytic efficiency, thereby allowing the insect to tolerate higher doses of the insecticide. mdpi.comresearchgate.netresearchgate.net Studies have indicated that decreased sensitivity of acetylcholinesterase can contribute to resistance against organophosphates like this compound in insects such as the brown planthopper. arccjournals.com

Point Mutations in Acetylcholinesterase

One significant mechanism of resistance to organophosphate insecticides, including this compound, involves alterations at the target site, acetylcholinesterase (AChE). nih.govpjoes.com AChE is a crucial enzyme in the nervous system of insects, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov Organophosphates inhibit AChE, leading to the accumulation of acetylcholine and disruption of nerve function. nih.govmdpi.com Point mutations in the gene encoding AChE can lead to a modified enzyme structure. mdpi.compjoes.comresearchgate.net These mutations can reduce the binding affinity of the insecticide to the enzyme, thereby decreasing its inhibitory effect. pjoes.com Studies on other organophosphates have identified specific point mutations in the ace gene that are associated with resistance. mdpi.combiorxiv.org While specific mutations conferring resistance to this compound directly are a subject of ongoing research, the principle of point mutations in AChE is a well-established mechanism for organophosphate resistance. nih.govpjoes.comnih.gov

Reduced Binding Affinity of Insecticide to Target Site

Reduced binding affinity is a direct consequence of alterations in the acetylcholinesterase enzyme, often caused by point mutations. pjoes.com When the structure of the AChE active site is modified due to mutations, the this compound molecule may not be able to bind as effectively or with the same strength as it would to the susceptible enzyme. pjoes.comresearchgate.net This reduced affinity means that a higher concentration of this compound is required to achieve the same level of enzyme inhibition, resulting in a resistant phenotype. pjoes.com Research utilizing molecular docking and structural analysis of mutated AChE has provided insights into how these changes can impact insecticide binding. researchgate.net

Physiological Resistance Mechanisms

Physiological resistance mechanisms encompass processes within the insect's body that reduce the effective concentration of the insecticide at its target site. researchgate.net Beyond target-site modifications, these can include enhanced detoxification, increased sequestration, or reduced penetration of the insecticide. pesticidestewardship.orgresearchgate.netusda.gov While metabolic resistance (detoxification) is a major component of physiological resistance and is often the most common mechanism, reduced cuticular penetration also plays a role. mbimph.compesticidestewardship.orgfrontiersin.orgusda.gov

Reduced Cuticular Penetration (Penetration Resistance)

The insect cuticle, the outer protective layer, serves as the first barrier to insecticide entry. lstmed.ac.uknih.gov Reduced cuticular penetration, also known as penetration resistance, occurs when modifications to the cuticle slow down the absorption rate of the insecticide into the insect's body. pesticidestewardship.orgresearchgate.netusda.govlstmed.ac.uk These modifications can involve changes in cuticle thickness or composition, such as altered lipid or protein content. lstmed.ac.uknih.govresearchgate.netnih.gov A slower penetration rate means that less of the insecticide reaches the target site over a given time, potentially allowing the insect's detoxification mechanisms more time to process the internalized toxin, thus enhancing survival. usda.govlstmed.ac.uk This mechanism can contribute to resistance against a wide range of insecticides. irac-online.orgusda.gov

Behavioral Resistance Mechanisms

Behavioral resistance involves heritable changes in an insect's behavior that reduce its exposure to the insecticide. pesticidestewardship.orgmdpi.comirac-online.orgusda.govresearchgate.netudel.edu This can manifest in various ways, including avoiding treated areas or altering feeding patterns. pesticidestewardship.orgirac-online.orgusda.gov

Avoidance Behaviors

Avoidance behaviors are a key aspect of behavioral resistance. researchgate.net Insects may develop the ability to detect the presence of this compound and actively avoid treated plants or surfaces. pesticidestewardship.orgirac-online.orgusda.govresearchgate.net This could involve changes in host plant selection, movement away from sprayed areas, or altered feeding sites (e.g., moving to the underside of leaves). pesticidestewardship.orgirac-online.orgusda.gov Such behaviors effectively reduce the likelihood of the insect coming into contact with a lethal dose of the insecticide. researchgate.net Behavioral resistance can be either stimulus-independent, a natural avoidance of potentially exposed environments, or stimulus-dependent, an increased ability to detect and limit contact with the toxic substance. researchgate.net

Molecular Basis of Resistance Development

Gene Amplification and Overexpression

Gene amplification and subsequent overexpression of detoxification enzymes are significant mechanisms of metabolic resistance in insects frontiersin.org. This involves an increase in the copy number of genes encoding enzymes responsible for breaking down insecticides, leading to higher levels of these enzymes in resistant individuals frontiersin.org. These enzymes, such as esterases, cytochrome P450 monooxygenases, and glutathione S-transferases, can metabolize insecticides like organophosphates, reducing their toxicity frontiersin.orgmbimph.com. While the search results highlight the importance of these enzyme systems in metabolic resistance to organophosphates generally frontiersin.orgmbimph.com, specific studies directly linking gene amplification or overexpression solely of a particular enzyme to this compound resistance in a specific pest were not prominently featured. However, enhanced esterase activity is particularly important in conferring resistance to organophosphates and carbamates mbimph.com.

Factors Influencing Resistance Prevalence and Evolution

The development and spread of insecticide resistance are influenced by a complex interplay of biological, genetic, and operational factors researchgate.netmdpi.com. Understanding these factors is crucial for developing effective resistance management strategies researchgate.netmacroecointern.dk.

Biological and Genetic Factors of Pest Populations

Biological and genetic characteristics of pest populations significantly impact the rate at which resistance evolves researchgate.netmdpi.com. Key biological factors include the pest's generation time, the number of offspring per generation, and migration patterns researchgate.netmdpi.com. Pests with short generation times and high reproductive rates can evolve resistance more quickly due to faster selection cycles windows.netmassey.ac.nzagriculturaljournals.com. Migration can introduce susceptible individuals into a resistant population, potentially slowing resistance development, or introduce resistant individuals into a susceptible population, accelerating its spread researchgate.netgoogle.com.

Genetic factors influencing resistance include the initial frequency and dominance of resistance alleles in the population, the fitness cost associated with resistance, and the number of different resistance alleles present researchgate.netmdpi.com. Resistance evolves faster when resistance alleles are already present at a higher frequency or are dominant google.com. The fitness cost refers to any disadvantage resistant individuals may have in the absence of the insecticide compared to susceptible individuals; a high fitness cost can slow the spread of resistance researchgate.net.

Operational Factors (e.g., application practices, insecticide chemistry)

Operational factors, which are influenced by human intervention, also play a critical role in resistance evolution researchgate.netmdpi.com. These include treatment practices, such as the timing and dosage of insecticide application, the persistence of the insecticide, and the insecticide chemistry researchgate.netmdpi.com.

Repeated and frequent applications of insecticides with the same mode of action exert strong selection pressure, favoring resistant individuals and accelerating the build-up of resistance windows.netbioprotectionportal.com. Applying insecticides at sub-lethal doses can also contribute to resistance development by allowing partially resistant individuals to survive and reproduce agriculturaljournals.com. The persistence of an insecticide in the environment can prolong the selection pressure windows.net. Insecticide chemistry, specifically the mode of action, is a primary factor; insecticides with a single target site are generally at higher risk of resistance development compared to those with multiple modes of action bioprotectionportal.comirac-online.org.

Cross-Resistance Patterns with Other Insecticides

Cross-resistance occurs when resistance to one insecticide confers resistance to another insecticide, even if the pest population has not been directly exposed to the latter windows.net. This is often observed among insecticides within the same chemical class or those sharing the same mode of action researchgate.netwindows.net.

As an organophosphate, this compound inhibits acetylcholinesterase herts.ac.uk. Therefore, pests that develop resistance to this compound through target-site modification of AChE may exhibit cross-resistance to other organophosphate and potentially carbamate (B1207046) insecticides, which also target AChE researchgate.netfrontiersin.org. Metabolic resistance mechanisms, such as enhanced activity of detoxification enzymes, can also lead to cross-resistance if the enzymes are capable of metabolizing multiple insecticide compounds irac-online.org. Studies on the diamondback moth (Plutella xylostella), a pest known for developing resistance to various insecticides including organophosphates like this compound, have investigated cross-resistance patterns massey.ac.nzmassey.ac.nzpesticideresistance.org. While specific detailed data tables outlining cross-resistance patterns solely for this compound were not found, research indicates that insects resistant to one organophosphate tend to be resistant to other organophosphates or have partial resistance to carbamates or pyrethroids researchgate.net. The study on diamondback moth suggests that cross-resistance patterns and possible resistance mechanisms are discussed in the context of joint actions of insecticides and synergists acri.gov.tw.

Here is a conceptual table illustrating potential cross-resistance based on mode of action, though specific quantitative data for this compound against all these classes was not available in the search results:

Insecticide Class (IRAC Group)Mode of ActionPotential for Cross-Resistance with this compound (IRAC Group 1B)
Organophosphates (1B)Acetylcholinesterase (AChE) inhibitionHigh (due to shared target site and/or metabolic mechanisms)
Carbamates (1A)Acetylcholinesterase (AChE) inhibitionHigh (due to shared target site and/or metabolic mechanisms)
Pyrethroids (3A)Sodium channel modulationPossible (often via metabolic cross-resistance)
Neonicotinoids (4A)Nicotinic acetylcholine receptor (nAChR) agonistsPossible (often via metabolic cross-resistance)

Note: This table is illustrative based on general knowledge of insecticide resistance and the mode of action of this compound. Specific cross-resistance levels vary greatly depending on the pest species and the specific resistance mechanisms present.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound25669
Acetylcholinesterase-
Acetylcholine187
Organophosphates-
Carbamates-
Pyrethroids-
Neonicotinoids-
EPN8257
Methomyl4050
Carbofuran2557
Phenthoate8579
Mevinphos9807
Diazinon3018
Pirimiphos-methyl39966
Quinalphos39964
Fonofos24850
Prothiophos39968
Profenofos38790
Acephate18949
Fenthion3135
Phoxim39019
Dimethoate3000
Methidathion4006
Dichlorvos3031
Esfenvalerate53579
Beta-cypermethrin9567873
Pymetrozine9571751
Broflanilide123478636
Spirotetramat7815537
Flonicamid197916
Sulfoxaflor24850345
Butenolides-
Dimethoate3000
Malathion3994
Pirimicarb4831
Fenvalerate30050
Cypermethrin8618
Imidacloprid85513
Flupyradifurone442010
Chlorpyrifos3036
Deltamethrin40946
Phosphine24403

Note: PubChem CIDs for general terms like "Acetylcholinesterase", "Organophosphates", "Carbamates", "Pyrethroids", "Neonicotinoids", and "Butenolides" are not applicable as they represent classes of compounds or enzymes, not specific individual compounds with a single CID.This compound is an organophosphorus insecticide recognized for its action as an acetylcholinesterase inhibitor, a mechanism that disrupts the normal functioning of the nervous system in target insects herts.ac.uk. Historically employed in agricultural settings, it has been used to manage various pests, including those found in the orders Hemiptera and Lepidoptera . However, the sustained efficacy of this compound, like other chemical insecticides, is challenged by the capacity of pest populations to evolve resistance researchgate.net. Insecticide resistance is defined as a heritable shift in the susceptibility of a pest population, resulting in the repeated failure of an insecticide to provide the expected level of control when used according to label recommendations mdpi.comwindows.net. This phenomenon is fundamentally an evolutionary adaptation driven by the selective pressure exerted by repeated exposure to the insecticide windows.netbioprotectionportal.com.

Insects have evolved diverse mechanisms to counter the effects of insecticides, broadly categorized into metabolic resistance, target-site resistance, reduced penetration, and behavioral resistance irac-online.orgfrontiersin.orgmbimph.com. Metabolic resistance, frequently cited as the most widespread and challenging form, involves the enhanced ability of insects to detoxify or break down the insecticide through the action of specific enzyme systems irac-online.orgfrontiersin.orgmbimph.com. Target-site resistance arises from genetic modifications in the protein that serves as the insecticide's binding site, leading to reduced sensitivity or complete insensitivity to the chemical's effects irac-online.orgfrontiersin.org. Reduced penetration resistance involves structural changes in the insect cuticle that impede the absorption rate of the insecticide irac-online.org. Behavioral resistance describes the ability of insects to avoid contact with the insecticide irac-online.org.

While comprehensive, specific research detailing gene amplification and overexpression solely as a mechanism for this compound resistance across a wide range of pest species is not extensively available in the provided search results, the general role of these mechanisms in conferring resistance to organophosphates is well-documented. Similarly, specific genetic mutations linked to this compound resistance are primarily understood within the context of target-site insensitivity affecting acetylcholinesterase (AChE), the molecular target of organophosphates.

Gene Amplification and Overexpression

Gene amplification, leading to the overexpression of detoxification enzymes, is a significant contributor to metabolic resistance in insect populations frontiersin.org. This mechanism involves an increase in the copy numbers of genes that code for enzymes responsible for metabolizing insecticides, resulting in elevated enzyme levels within resistant insects frontiersin.org. Enzyme families such as esterases, cytochrome P450 monooxygenases, and glutathione S-transferases are known to be involved in the detoxification of organophosphate insecticides frontiersin.orgmbimph.com. Elevated esterase activity, in particular, has been identified as a crucial factor in resistance to organophosphates and carbamates mbimph.com. Although the provided search results emphasize the general importance of these enzymatic systems in conferring metabolic resistance to organophosphates frontiersin.orgmbimph.com, specific studies focusing exclusively on the amplification or overexpression of a particular enzyme as the sole mechanism of resistance to this compound in a given pest were not prominently featured.

Factors Influencing Resistance Prevalence and Evolution

The emergence and spread of insecticide resistance are influenced by a complex interplay of biological, genetic, and operational factors researchgate.netmdpi.com. A thorough understanding of these contributing elements is essential for the development and implementation of effective resistance management strategies researchgate.netmacroecointern.dk.

Biological and Genetic Factors of Pest Populations

The biological and genetic characteristics inherent to pest populations significantly influence the rate at which resistance evolves researchgate.netmdpi.com. Key biological determinants include the duration of the pest's generation cycle, the number of progeny produced per generation, and patterns of migration researchgate.netmdpi.com. Pest species with rapid generation turnover and high reproductive capacities tend to develop resistance more quickly due to accelerated selection processes windows.netmassey.ac.nzagriculturaljournals.com. Migration can either dilute resistant populations by introducing susceptible individuals or facilitate the spread of resistance by introducing resistant individuals into previously susceptible populations researchgate.netgoogle.com.

Genetic factors influencing resistance dynamics encompass the initial frequency and dominance status of resistance-conferring alleles within the population, the potential fitness costs associated with possessing resistance traits, and the diversity and number of distinct resistance alleles present researchgate.netmdpi.com. Resistance is more likely to evolve rapidly when resistance alleles are initially present at higher frequencies or exhibit dominance google.com. The concept of fitness cost refers to any potential biological disadvantage experienced by resistant individuals in the absence of insecticide pressure compared to their susceptible counterparts; a substantial fitness cost can impede the proliferation of resistance researchgate.net.

Operational Factors (e.g., application practices, insecticide chemistry)

Operational factors, which are directly influenced by human activities and management practices, play a crucial role in shaping the evolution of insecticide resistance researchgate.netmdpi.com. These factors include specific treatment regimens, such as the timing and rate of insecticide applications, the environmental persistence of the insecticide, and the inherent chemistry of the insecticide itself researchgate.netmdpi.com.

Frequent and consecutive applications of insecticides sharing the same mode of action impose intense selection pressure, favoring the survival and reproduction of resistant individuals and thereby accelerating the increase in resistance frequency within the population windows.netbioprotectionportal.com. The application of insecticides at doses below the recommended rate can also contribute to resistance development by allowing individuals with partial resistance to survive and pass on their resistance traits agriculturaljournals.com. The persistence of an insecticide in the environment prolongs the period of selection pressure windows.net. The chemical nature of the insecticide, particularly its mode of action, is a primary determinant of resistance risk; insecticides with a single, specific target site are generally more prone to resistance development compared to those affecting multiple biological pathways bioprotectionportal.comirac-online.org.

Cross-Resistance Patterns with Other Insecticides

Cross-resistance is a phenomenon where the development of resistance to one insecticide confers resistance to one or more other insecticides, even if the pest population has not been directly exposed to these other compounds windows.net. This typically occurs among insecticides belonging to the same chemical class or those that share a common mode of action researchgate.netwindows.net.

As an organophosphate insecticide, this compound exerts its toxic effect by inhibiting acetylcholinesterase herts.ac.uk. Consequently, pest populations that evolve resistance to this compound through target-site modifications of AChE are likely to exhibit cross-resistance to other organophosphate insecticides and potentially to carbamate insecticides, as both classes target the same enzyme researchgate.netfrontiersin.org. Metabolic resistance mechanisms, such as elevated activity of broad-spectrum detoxification enzymes, can also lead to cross-resistance if these enzymes are capable of metabolizing multiple insecticide compounds from different classes irac-online.org. Studies on pests like the diamondback moth (Plutella xylostella), which has demonstrated the capacity to develop resistance to various insecticides including organophosphates like this compound, have explored cross-resistance patterns massey.ac.nzmassey.ac.nzpesticideresistance.org. While specific, detailed data tables quantifying cross-resistance solely for this compound with a comprehensive range of other insecticides were not found in the provided search results, research indicates that insects resistant to one organophosphate often show resistance to other organophosphates or partial resistance to carbamates or pyrethroids researchgate.net. Investigations into the joint action of insecticides and synergists in diamondback moth suggest that cross-resistance patterns are considered when examining potential resistance mechanisms acri.gov.tw.

The following table conceptually illustrates potential cross-resistance based on shared modes of action, although specific quantitative data for this compound across all listed classes was not available in the search results:

Insecticide Class (IRAC Group)Mode of ActionPotential for Cross-Resistance with this compound (IRAC Group 1B)
Organophosphates (1B)Acetylcholinesterase (AChE) inhibitionHigh (due to shared target site and/or metabolic mechanisms)
Carbamates (1A)Acetylcholinesterase (AChE) inhibitionHigh (due to shared target site and/or metabolic mechanisms)
Pyrethroids (3A)Sodium channel modulationPossible (often via metabolic cross-resistance)
Neonicotinoids (4A)Nicotinic acetylcholine receptor (nAChR) agonistsPossible (often via metabolic cross-resistance)

Note: This table provides a general overview based on known insecticide modes of action and the mechanism of this compound. The actual extent and patterns of cross-resistance can vary significantly depending on the specific pest species, the prevalent resistance mechanisms within the population, and the history of insecticide exposure.

Regulatory Science and Risk Assessment Methodologies for Cyanofenphos

Frameworks and Guidelines for Chemical Risk Assessment

Tiered Risk Assessment Approaches

A common approach in chemical risk assessment is the use of tiered evaluations. chemrade.nlsecurityanddefence.plnanofase.eu This method systematically assesses exposure and hazard using progressively more complex models and tools. chemrade.nlnanofase.eu The initial tiers often employ simple, conservative screening tools to quickly identify substances that are unlikely to pose a significant risk, thus requiring no further detailed assessment. chemrade.nlnanofase.euwho.intepa.govacs.org If a potential risk is indicated at a lower tier, more advanced, higher-tier approaches are employed to refine the assessment and reduce uncertainty. chemrade.nl This iterative process, moving from deterministic point estimates to more probabilistic analyses, is recommended by environmental protection agencies. securityanddefence.pl The benefit of this tiered approach is efficiency, as detailed and resource-intensive assessments are only conducted for chemicals that warrant closer examination. nanofase.euepa.gov

New Approach Methodologies (NAMs) in Risk Assessment

New Approach Methodologies (NAMs) are increasingly being integrated into chemical risk assessment frameworks. setac.orgcanada.canih.govtoxminds.comfood.gov.uknih.govresearchgate.netoup.com NAMs encompass any technology, methodology, or approach that can provide information on chemical hazard and risk assessment, often with the goal of reducing or replacing traditional animal testing. setac.orgcanada.canih.govtoxminds.comfood.gov.uk These methods include in vitro assays, in chemico methods, and in silico computational models, such as those utilizing artificial intelligence and machine learning. setac.orgcanada.canih.govfood.gov.uk NAMs can improve the understanding of the mechanisms underlying adverse effects and help identify doses below which effects are not expected. canada.ca Data generated by NAMs can contribute to the weight of evidence in risk assessments and assist in prioritizing chemicals for further study. canada.ca The integration of NAMs into regulatory decision-making is an active area of development, with efforts focused on establishing scientific acceptance and developing roadmaps for their incorporation. food.gov.ukeu-parc.eu

Integration of Toxicokinetic and Toxicodynamic Data in Risk Assessment

The integration of toxicokinetic (TK) and toxicodynamic (TD) data is essential for a comprehensive understanding of how a chemical interacts with a biological system and to refine risk assessments. securityanddefence.pltoxminds.comnih.govresearchgate.netoup.comwho.intmetals-toolbox.comrivm.nlepa.govecotoxmodels.org Toxicokinetics describes the absorption, distribution, metabolism, and excretion of a chemical, determining the internal dose and the concentration reaching target tissues. rivm.nl Toxicodynamics describes the biological effects of the chemical at the site of action. researchgate.net Combining these two aspects allows for a more accurate prediction of the relationship between external exposure and the resulting biological response. researchgate.netwho.intecotoxmodels.org

Internal Dose Estimation and Target Tissue Concentrations

Estimating the internal dose and target tissue concentrations is a critical step in risk assessment, as these metrics often correlate more closely with adverse effects than the external or administered dose. who.intepa.govrsc.org Toxicokinetic models, including physiologically based pharmacokinetic (PBPK) models, are used to simulate the movement and transformation of a chemical within the body, predicting concentrations in various tissues and organs over time. who.intrivm.nlepa.gov These models require input data on the chemical's properties and biological processes. rivm.nl The target tissue dose, representing the amount distributed to a specific tissue of interest, can be expressed as peak concentration or a time-weighted average like the area under the concentration-time curve (AUC). who.int Using tissue dose as the basis for assessment can reduce variability in toxic responses observed across different species for a given compound. rsc.org

Dose-Effect and Dose-Response Relationships

Dose-effect and dose-response assessments are fundamental to quantifying the relationship between the amount of a chemical and the incidence or severity of adverse effects. metals-toolbox.comepa.govlibretexts.orgpublications.gc.caresearchgate.net The dose-response relationship describes how the likelihood and severity of effects are related to the amount of exposure (dose). metals-toolbox.comepa.govpublications.gc.ca This relationship is typically established using data from experimental studies. metals-toolbox.com For noncarcinogenic effects, a threshold dose is often assumed, below which no adverse effect occurs. libretexts.org For effects without a presumed threshold, such as certain carcinogenic effects, mathematical models are used to estimate risk at low dose levels. libretexts.org Key parameters derived from dose-response assessments include the No Observed Adverse Effect Level (NOAEL) or the Lowest Observed Adverse Effect Level (LOAEL), although benchmark dose (BMD) methods are increasingly used as an alternative point of departure for risk calculations. metals-toolbox.compublications.gc.caresearchgate.net Dose-response modeling can incorporate information on the mechanism of action and utilize toxicokinetic and toxicodynamic data to provide a more complete picture. researchgate.net

Exposure Assessment Methodologies

Exposure assessment is a crucial component of risk assessment, aiming to estimate or measure the magnitude, frequency, and duration of human or environmental contact with a chemical. scielo.sa.crepa.govepa.gov This involves identifying exposure pathways and routes, such as ingestion, inhalation, or dermal contact. epa.govepa.govepa.gov Methodologies for exposure assessment range from simple, worst-case estimations to more refined methods aimed at predicting actual exposure. europa.eu Approaches include direct measurement, indirect estimation through modeling of chemical fate and transport, and exposure reconstruction using biomonitoring data. scielo.sa.crepa.govepa.gov Exposure assessments often combine data on chemical concentrations in various media (e.g., food, water, air) with information on contact rates and patterns. who.inteuropa.eu Probabilistic methods and computational tools are increasingly used to calculate human exposure, providing more nuanced estimates than deterministic approaches. scielo.sa.crnih.gov Tiered approaches are also applied in exposure assessment, starting with screening-level evaluations and moving to more detailed assessments as needed. nanofase.euepa.gov

Environmental Exposure Scenario Development

Environmental exposure scenario development is a crucial initial step in assessing the potential risks posed by a substance like Cyanofenphos. This process involves defining the conditions under which the substance may be released into the environment throughout its life cycle, from manufacturing and use to disposal. easytra.commolybdenumconsortium.orgreachonline.euatc-europe.org Key factors considered in scenario development include the substance's physical and chemical properties, its intended uses, the quantities used, frequency and duration of use, and potential release pathways (e.g., emissions to air, water, and soil). easytra.commolybdenumconsortium.orgreachonline.euiupac.org Environmental factors such as climate, soil type, and hydrological conditions also play a significant role in determining the fate and transport of the chemical in the environment. reach24h.com Exposure scenarios aim to represent realistic or reasonable worst-case conditions to ensure a conservative assessment of potential environmental concentrations. iupac.orgreach24h.com

Measurement of Residues in Environmental Matrices

Measuring residues of this compound in environmental matrices is essential for validating exposure predictions and understanding the actual levels present in the environment. Environmental matrices include soil, water (drinking water, ground water, surface water), sediment, and air. iupac.orgeuropa.eu Analytical methods are employed to detect and quantify this compound residues in these different compartments. europa.euhpc-standards.comscispace.comalsglobal.no The sensitivity of these methods, particularly the Limit of Quantification (LOQ), is critical and should be at or below the relevant environmental limit values derived from ecotoxicological endpoints. europa.eu For complex residue definitions involving multiple analytes, the method LOQ is the sum of the individually validated component LOQs. europa.eu

Hazard Identification and Characterization

Hazard identification and characterization for environmental risk assessment of this compound involves determining the inherent potential of the substance to cause adverse effects on ecosystems and the organisms within them. fao.orgwho.int This includes evaluating its toxicity to various non-target organisms, such as aquatic life, terrestrial invertebrates, birds, and mammals. nih.govherts.ac.uk this compound is classified as toxic to aquatic life with long-lasting effects. nih.gov Studies on its environmental fate, such as degradation rates in different media and potential for bioaccumulation, also contribute to hazard characterization. iupac.orgnih.gov The oxon metabolite of this compound is considered highly toxic due to its potent inhibition of acetylcholinesterase, which has implications for environmental safety. ontosight.ai

Modeling and Simulation in Risk Assessment

Modeling and simulation are widely used in the environmental risk assessment of pesticides like this compound to estimate predicted environmental concentrations (PECs) and predict potential environmental impacts. iupac.orggaiac-eco.denih.goviaia.org These models integrate data on the substance's properties, application rates, and environmental characteristics to simulate its behavior in different environmental compartments. iupac.org Various tiered models exist, ranging from simple screening models to more complex, dynamic simulation models. iupac.orggaiac-eco.de

Uncertainty and Variability Analysis in Risk Assessment

Uncertainty and variability are inherent aspects of environmental risk assessment and must be addressed to provide a comprehensive understanding of the reliability of the assessment results. fao.orgathensjournals.grepa.govnih.govnih.gov Variability refers to the natural heterogeneity in environmental conditions, species sensitivity, and exposure patterns that cannot be reduced but can be better characterized. fao.orgepa.gov Uncertainty, on the other hand, arises from a lack of knowledge or incomplete data, which can potentially be reduced with further research. fao.orgepa.gov Sources of uncertainty and variability in environmental risk assessment include sampling and analytical variability, the choice of indicator species, sample size, assumptions in bioaccumulation and food chain modeling, and the interpretation of toxicity data. athensjournals.grepa.gov Quantitative methods, such as Monte Carlo analysis, can be used to characterize and propagate uncertainty. nih.govnih.gov Addressing uncertainty and variability increases the transparency of the risk assessment and helps inform decision-makers about the reliability of the findings. epa.gov

Post-Commercialization Monitoring and Adaptive Assessment

Post-commercialization monitoring is a critical component of the regulatory framework for substances like this compound. mdpi.comfssc.com This involves monitoring the presence and levels of the substance in various environmental compartments after it has been introduced to the market. europa.eumdpi.comfssc.comvliz.be The purpose of this monitoring is to verify the predictions made during the initial risk assessment, identify any unforeseen environmental impacts, and ensure compliance with regulatory limits. europa.eumdpi.com Monitoring programs should be designed based on a risk-based approach, considering the potential hazards and exposure pathways. fssc.com Regular review of monitoring data is essential to assess the continued effectiveness of risk management measures and to trigger adaptive assessment if necessary. fssc.com Adaptive assessment involves revisiting and refining the risk assessment based on new information gathered from monitoring, which may lead to adjustments in risk management strategies.

International Regulatory Perspectives and Harmonization Efforts

This compound, an organophosphorus insecticide, is largely considered obsolete in many regions globally, although its availability may persist in certain countries. herts.ac.uk The international regulatory landscape concerning this compound reflects a widespread move towards prohibition or severe restriction due to its toxicity and environmental concerns.

Several international frameworks and national regulations address the control of hazardous chemicals, including pesticides like this compound. While one Safety Data Sheet indicates this compound is "Not applicable" to the Montreal Protocol, Stockholm Convention on Persistent Organic Pollutants (POPs), and the Rotterdam Convention on Prior Informed Consent (PIC) lgcstandards.com, other sources list this compound in contexts related to these conventions, often indicating a prohibited use status. saiplatform.orgdakofo.dkpan-international.orgcabi.org

The Rotterdam Convention is an international treaty designed to facilitate information exchange about hazardous chemicals and pesticides that have been banned or severely restricted in participating countries, enabling importing countries to make informed decisions about whether to accept or prohibit their import (Prior Informed Consent). cabi.orgpan-europe.info The Stockholm Convention is a global treaty focused on eliminating or restricting the production and use of persistent organic pollutants, which are chemicals that persist in the environment, bioaccumulate, and pose a risk to human health and ecosystems. cabi.orgpan-europe.infowho.int Although one source suggests this compound is not applicable to these conventions lgcstandards.com, its inclusion in lists of prohibited or banned pesticides referenced alongside these conventions by various organizations saiplatform.orgdakofo.dkpan-international.orgcabi.org indicates that its properties or national regulatory actions align with the concerns addressed by these agreements. The PAN International Consolidated List of Banned Pesticides explicitly includes this compound. pan-international.org

Within the European Union, regulations implement the principles of international conventions like the Rotterdam and Stockholm Conventions. Council Regulation 304/2003, concerning the export and import of dangerous chemicals, implements the Rotterdam PIC Convention and imposes packaging and labelling requirements for exports of dangerous chemicals. pan-europe.info Council Regulation (EC) 850/2004 implements the Stockholm POPs Convention in the EU. pan-europe.info this compound is listed in Commission Regulation (EU) 2018/669, which adapts the classification, labelling, and packaging of substances and mixtures to technical and scientific progress, providing its Globally Harmonized System (GHS) classification within the EU framework. legislation.gov.uk It is also noted in the context of substances banned or severely restricted in the EU market. pan-europe.info

The World Health Organization (WHO) plays a role in international pesticide regulation through its Recommended Classification of Pesticides by Hazard, which is widely accepted and provides guidelines for classifying pesticides based on acute toxicity. who.intwho.int This classification system has incorporated criteria from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), aiming for greater international consistency in chemical hazard communication. who.int this compound is listed in WHO classification documents, sometimes noted as obsolete. who.intwho.int

Efforts towards harmonization in the regulation of pesticides and toxic substances are ongoing internationally. Organizations like the Organisation for Economic Co-operation and Development (OECD) facilitate the harmonization of test guidelines for chemicals. epa.gov Harmonized test guidelines reduce the burden on manufacturers, conserve resources, and form a basis for work sharing and cooperation among OECD countries, with data generated under these guidelines accepted for regulatory use by all member nations under the Mutual Acceptance of Data decision. epa.gov The GHS itself is a key instrument promoting global harmonization of chemical classification and labelling, providing a consistent basis for conveying information about hazards. who.int

The regulatory status of this compound across different international and regional frameworks can be summarized as follows:

Framework/ListStatus for this compoundSource(s)
Montreal ProtocolNot applicable lgcstandards.com
Stockholm Convention (POPs)Not applicable lgcstandards.com; Listed in related ban lists saiplatform.orgdakofo.dkpan-international.org lgcstandards.comsaiplatform.orgdakofo.dkpan-international.org
Rotterdam Convention (PIC)Not applicable lgcstandards.com; Listed in related ban lists saiplatform.orgdakofo.dkpan-international.orgcabi.org lgcstandards.comsaiplatform.orgdakofo.dkpan-international.orgcabi.org
PAN International Consolidated List of Banned PesticidesIncluded (Banned) pan-international.org
European UnionListed with GHS classification legislation.gov.uk; Banned/Severely Restricted pan-europe.info; Subject to export/import regulations implementing Rotterdam Convention pan-europe.info pan-europe.infolegislation.gov.ukpan-europe.info
WHO Recommended ClassificationListed (sometimes as obsolete) who.intwho.int

This table illustrates that while formal listing under specific conventions might be debated or not universally applied, the substance is widely recognized as hazardous and subject to bans or severe restrictions in numerous jurisdictions, aligning with the protective goals of international chemical management frameworks.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting Cyanofenphos in environmental samples, and how can their sensitivity be optimized?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for this compound detection. Sensitivity optimization involves:

  • Column selection : Polar columns (e.g., DB-5MS for GC) improve resolution for organophosphates .
  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges reduces matrix interference .
  • Calibration : Use internal standards (e.g., triphenyl phosphate) to correct for instrument variability .
    • Data Table :
MethodLOD (ng/L)Recovery (%)MatrixReference
GC-MS0.585–92Water
HPLC1.278–88Soil

Q. How can researchers design controlled experiments to assess this compound toxicity in non-target organisms?

  • Methodological Answer : Follow the PICOT framework (Population, Intervention, Comparator, Outcome, Time) :

  • Population : Select model organisms (e.g., Daphnia magna for aquatic toxicity).
  • Intervention : Dose ranges based on EPA guidelines (e.g., 0.1–10 mg/L for acute exposure).
  • Comparator : Use untreated controls and reference organophosphates (e.g., chlorpyrifos) .
  • Outcome : Measure mortality, enzymatic inhibition (e.g., acetylcholinesterase activity), and behavioral changes .
    • Key Consideration : Include replication (n ≥ 3) and blind data analysis to minimize bias .

Advanced Research Questions

Q. What strategies resolve contradictions in reported half-life values of this compound across different soil types?

  • Methodological Answer : Contradictions often arise from soil organic matter (SOM) and pH variability. Address this by:

  • Meta-analysis : Aggregate data from studies with documented SOM% and pH, then perform regression analysis to identify dominant degradation drivers .
  • Controlled lab experiments : Use standardized OECD 307 guidelines to isolate variables (e.g., sterilized vs. non-sterilized soil) .
    • Example Finding : A 2023 meta-analysis showed a 30% longer half-life in soils with pH < 6.5 compared to neutral soils (p < 0.05) .

Q. How can molecular dynamics simulations elucidate this compound' interaction with acetylcholinesterase (AChE)?

  • Methodological Answer :

  • Modeling software : Use GROMACS or AMBER for ligand-protein docking .
  • Parameterization : Derive force field parameters from quantum mechanical calculations (e.g., DFT for bond angles) .
  • Validation : Compare simulation results with X-ray crystallography data of AChE-inhibitor complexes .
    • Critical Step : Run ≥ 100 ns simulations to ensure conformational stability .

Q. What systematic review protocols are effective for identifying gaps in this compound ecotoxicology literature?

  • Methodological Answer :

  • Search strategy : Use Boolean operators (e.g., "this compound AND (degradation OR bioaccumulation)") across PubMed, Web of Science, and Scopus .
  • Inclusion criteria : Prioritize peer-reviewed studies with full methodological transparency .
  • Gap analysis : Map studies by ecosystem (aquatic/terrestrial) and endpoints (e.g., genotoxicity vs. acute toxicity) .
    • Tool Recommendation : PRISMA flow diagrams for transparency in study selection .

Data Contradiction and Reproducibility

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for this compound in fish species?

  • Methodological Answer : Variability stems from differences in:

  • Exposure duration : Short-term vs. chronic studies yield divergent BAFs .
  • Trophic level : Higher BAFs in carnivorous fish due to biomagnification .
    • Resolution Strategy : Use standardized OECD 305 guidelines for BAF determination and report lipid-normalized data .

Q. How to ensure reproducibility in this compound degradation studies under field conditions?

  • Methodological Answer :

  • Document environmental variables : Temperature, rainfall, and microbial activity must be logged hourly/daily .
  • Open data practices : Share raw chromatograms and calibration curves via repositories like Zenodo .
    • Case Study : A 2024 multi-lab study achieved 90% reproducibility by standardizing UV exposure protocols .

Ethical and Regulatory Considerations

Q. What ethical approvals are required for this compound research involving vertebrate animals?

  • Methodological Answer :

  • Institutional Review : Submit protocols to animal ethics committees (e.g., IACUC) with justification for species and sample sizes .
  • Alternatives : Follow the 3Rs principle (Replacement, Reduction, Refinement); use in vitro models (e.g., cell lines) where feasible .

Literature and Data Management

Q. How to efficiently organize this compound research data for interdisciplinary collaboration?

  • Methodological Answer :

  • Metadata standards : Use ISA-Tab for experimental metadata .
  • Version control : Track changes in datasets with Git or OSF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.